molecular formula C7H3ClIN3O2 B1371873 4-Chloro-3-iodo-6-nitro-1H-indazole CAS No. 885519-25-5

4-Chloro-3-iodo-6-nitro-1H-indazole

Katalognummer: B1371873
CAS-Nummer: 885519-25-5
Molekulargewicht: 323.47 g/mol
InChI-Schlüssel: VTLMWXADEHEFRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Chloro-3-iodo-6-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H3ClIN3O2 and its molecular weight is 323.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3-iodo-6-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-iodo-6-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-chloro-3-iodo-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLMWXADEHEFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646179
Record name 4-Chloro-3-iodo-6-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-25-5
Record name 4-Chloro-3-iodo-6-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-iodo-6-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1H and 13C NMR spectroscopy data for 4-Chloro-3-iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1H and 13C NMR Spectroscopic Analysis of 4-Chloro-3-iodo-6-nitro-1H-indazole

Executive Summary

The structural elucidation of densely functionalized heterocycles requires a rigorous, first-principles approach to Nuclear Magnetic Resonance (NMR) spectroscopy. 4-Chloro-3-iodo-6-nitro-1H-indazole (CAS: 885519-25-5) serves as a critical, multi-halogenated scaffold in medicinal chemistry and cross-coupling methodologies. Because this molecule possesses only three protons (one exchangeable N-H, and two isolated aromatic protons), traditional 1D NMR relies heavily on understanding the profound electronic perturbations caused by its substituents.

This technical guide dissects the causality behind the chemical shifts of this specific indazole derivative, focusing on the relativistic shielding of the iodine atom, the anisotropic deshielding of the nitro group, and the implementation of a self-validating 2D NMR protocol to ensure absolute structural certainty.

Structural Elucidation & Causality in NMR

To accurately assign the spectra of 4-Chloro-3-iodo-6-nitro-1H-indazole, one must move beyond empirical tables and analyze the underlying quantum mechanical and electronic environments dictating the nuclear shielding tensors.

Proton (1H) NMR Causality: Anisotropy and Meta-Coupling

The 1H NMR spectrum of this compound is remarkably simple in terms of signal count but rich in electronic information. The indazole core dictates that the protons on the fused benzene ring reside at positions 5 and 7.

  • The N-H Proton (H1): In highly polar, hydrogen-bond-accepting solvents like DMSO-d6, the chemical exchange of the pyrazole N-H proton is significantly slowed. This allows it to be observed as a broad singlet in the extreme downfield region (>13.5 ppm)[1].

  • The Nitro Group's Anisotropic Deshielding (H5 & H7): The nitro group at C6 is a powerful electron-withdrawing moiety. It depletes electron density from the aromatic ring via resonance, deshielding the remaining protons. More importantly, the π -electrons of the N=O bonds generate a strong magnetic anisotropic cone. Protons residing in the deshielding region of this cone—specifically the ortho protons H5 and H7—experience a massive downfield shift[2],[3].

  • Spin-Spin Coupling: Because H5 and H7 are separated by the C6-nitro carbon, they cannot exhibit standard ortho coupling. Instead, they interact via a 4-bond meta-coupling pathway ( 4JH,H​ ), which typically presents as two fine doublets with a coupling constant of approximately 1.5 to 2.0 Hz.

Carbon (13C) NMR Causality: The Heavy Atom Effect

The 13C NMR spectrum is dominated by unprotonated (quaternary) carbons, making assignment highly dependent on substituent effects[4],[5].

  • The Heavy Atom Effect at C3: The most striking feature of this spectrum is the C3 carbon. While a typical indazole C3 resonates around 134 ppm, the attachment of an iodine atom drastically alters its local magnetic environment. Iodine's large, polarizable electron cloud introduces significant spin-orbit coupling (a relativistic effect). This induces a secondary magnetic field that heavily shields the attached C3 nucleus, driving its chemical shift upfield to the 90–95 ppm range[6].

  • Inductive and Resonance Effects at C4 and C6: The C6 carbon, directly attached to the electronegative nitro group, is the most deshielded carbon in the system (~146–148 ppm). Conversely, while the chlorine at C4 withdraws electrons inductively, it donates electron density via resonance, placing the C4 resonance in the intermediate aromatic region (~126–129 ppm).

Quantitative Data Presentation

The following tables summarize the predicted and expertly assigned 1H and 13C NMR data for 4-Chloro-3-iodo-6-nitro-1H-indazole, synthesized from fundamental spectroscopic principles and heterocycle literature[1],[5].

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (ppm)MultiplicityCoupling ( J )IntegrationCausality & Assignment Logic
H1 13.50 – 14.00Broad Singlet (br s)-1HPyrazole N-H; deshielded by heteroatoms; broadened by 14N quadrupolar relaxation.
H7 8.35 – 8.50Doublet (d) 4J≈1.8 Hz1HOrtho to NO 2​ ; highly deshielded by resonance and through-space anisotropy.
H5 8.10 – 8.25Doublet (d) 4J≈1.8 Hz1HSandwiched between Cl and NO 2​ ; deshielded, but slightly less than H7 due to Cl resonance.

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

PositionChemical Shift (ppm)Carbon TypeCausality & Assignment Logic
C6 146.0 – 148.0CqDirectly attached to the strongly electron-withdrawing NO 2​ group.
C7a 139.0 – 141.0CqBridgehead carbon attached to the N1 nitrogen.
C4 126.0 – 129.0CqAttached to Cl; deshielded by inductive withdrawal.
C3a 120.0 – 123.0CqInternal bridgehead carbon.
C5 115.0 – 118.0CHAromatic methine between Cl and NO 2​ .
C7 105.0 – 108.0CHAromatic methine ortho to NO 2​ .
C3 90.0 – 95.0CqAttached to Iodine; massive upfield shift driven by the Heavy Atom Effect.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, relying solely on 1D chemical shifts is insufficient. The following protocol establishes a self-validating system where orthogonal 2D data mathematically locks the 1D assignments.

Step 1: Sample Preparation

  • Weigh 15–20 mg of 4-Chloro-3-iodo-6-nitro-1H-indazole.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d6. Rationale: Highly functionalized planar heterocycles exhibit strong π−π stacking. DMSO disrupts these aggregates and prevents rapid N-H proton exchange, allowing observation of the H1 signal.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to maintain magnetic homogeneity).

Step 2: 1D 1H and 13C Acquisition

  • 1H NMR: Acquire at 400 MHz (or higher) using a standard 30° pulse sequence (zg30). 16 scans are sufficient.

  • 13C NMR: Acquire at 100 MHz using proton decoupling (zgpg30).

    • Critical Parameter: Set the relaxation delay ( D1​ ) to ≥5 seconds. Because this molecule contains five quaternary carbons (C3, C4, C6, C3a, C7a) that lack attached protons, they undergo extremely slow dipole-dipole relaxation. A short D1​ will result in these critical peaks disappearing into the baseline noise.

Step 3: Orthogonal Validation via 2D HMBC

  • Acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

  • Validation Logic: The 1D 13C spectrum provides the existence of the carbons, but HMBC provides the connectivity.

    • Look for a 3JC,H​ cross-peak from H5 to C3a and C7.

    • Look for a 3JC,H​ cross-peak from H7 to C5 and C3a.

    • The presence of these specific cross-peaks definitively maps the quaternary carbons relative to the two known protons, validating the empirical shift predictions without relying on guesswork.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR protocol described above.

NMR_Protocol Prep Sample Prep DMSO-d6 + TMS Acq1H 1H NMR (Meta-Coupling) Prep->Acq1H Step 1 Acq13C 13C NMR (Long T1 Delay) Prep->Acq13C Step 2 Acq2D 2D HMBC (Orthogonal Validation) Acq1H->Acq2D Step 3 Acq13C->Acq2D Process Fourier Transform & Apodization Acq2D->Process Step 4 Assign Signal Assignment & Verification Process->Assign Step 5

Figure 1: Self-validating NMR acquisition workflow for structural elucidation.

References

  • Title : CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Source : INFLIBNET. URL :[Link]

  • Title : Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Source : NIH / PMC. URL : [Link]

  • Title : 13C NMR of indazoles. Source : ResearchGate. URL :[Link]

  • Title : Analysis of the Origin of Through-Space Proton NMR Deshielding by Selected Organic Functional Groups. Source : ACS Publications. URL :[Link]

  • Title : 1-Benzoylazoles: An experimental (NMR and crystallography) and theoretical study. Source : ResearchGate. URL : [Link]

Sources

mass spectrometry fragmentation pattern of 4-Chloro-3-iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of 4-Chloro-3-iodo-6-nitro-1H-indazole (CAS: 885519-25-5) requires a fundamental understanding of gas-phase ion chemistry, bond dissociation energies (BDE), and heterocyclic stability. As a highly substituted indazole scaffold, this molecule presents a complex but highly predictable fragmentation cascade driven by its four distinct functional moieties: the indazole core, a nitro group, an iodo group, and a chloro group.

This guide is designed for analytical researchers and drug development professionals, providing a mechanistic breakdown of the compound's fragmentation behavior, supported by a self-validating experimental protocol.

Core Fragmentation Mechanisms: Causality & Kinetics

The fragmentation of 4-Chloro-3-iodo-6-nitro-1H-indazole under Collision-Induced Dissociation (CID) is dictated by the relative bond dissociation energies of its substituents. Understanding why certain fragments form allows researchers to confidently annotate complex spectra.

A. Cleavage of the Iodo Group (The Kinetic Minimum)

The carbon-iodine (C-I) bond is the weakest in the molecule, with a BDE of approximately 240 kJ/mol. Consequently, at low collision energies (CE 10–15 eV), the primary fragmentation pathway is the homolytic cleavage of the iodine atom, yielding a radical cation fragment [M+H−I∙]+∙ at m/z 197.00. This early loss is a hallmark of iodinated heterocycles and serves as the primary diagnostic peak for iodo-indazole derivatives.

B. Nitro Group Dissociation (Simple Cleavage vs. Rearrangement)

The nitro group (-NO2) exhibits dual-pathway fragmentation, a phenomenon well-documented in nitroaromatic radiosensitizers[1]:

  • Loss of NO2 (46 Da): Direct cleavage of the C-N bond yields a stable [M+H−NO2​]+ ion.

  • Loss of NO (30 Da): Driven by the electron density of the indazole ring, the nitro group can undergo a gas-phase rearrangement to a nitrite ester (-O-N=O) prior to dissociation. Cleavage of the O-NO bond expels a nitric oxide radical (NO•), leaving an oxygen atom attached to the indazole core.

C. The Chlorine Isotopic Signature (The Built-In Validator)

The carbon-chlorine (C-Cl) bond is highly stable (~397 kJ/mol), meaning the chlorine atom is typically retained on the indazole core until high collision energies (>40 eV) are applied. Because chlorine exists naturally as two stable isotopes ( 35 Cl and 37 Cl) in a roughly 3:1 ratio, any fragment retaining the chlorine atom will exhibit a characteristic M / M+2 isotopic doublet. This acts as an internal validation tool: if a fragment lacks this 3:1 ratio, it definitively proves the structural loss of the chlorine atom.

D. Indazole Ring Opening

At elevated collision energies, the bare indazole core undergoes characteristic heterocyclic cleavage. The expulsion of molecular nitrogen (N2, 28 Da) or hydrogen cyanide (HCN, 27 Da) from the pyrazole moiety of the indazole ring is the terminal step in the fragmentation cascade, a mechanism frequently observed in indazole-based synthetic cannabinoids[2][3].

Fragmentation_Pathway M [M+H]+ m/z 323.90 LossI [M+H - I•]+ m/z 197.00 M->LossI - I• (127 Da) Lowest BDE LossNO2 [M+H - NO2]+ m/z 277.90 M->LossNO2 - NO2 (46 Da) LossNO [M+H - NO]+ m/z 293.90 M->LossNO - NO (30 Da) Nitrite Rearrangement Core Indazole Core m/z 151.01 LossI->Core - NO2 LossNO2->Core - I• RingCleavage Ring Cleavage Loss of N2 / HCN Core->RingCleavage High CE (>30 eV)

Caption: Gas-phase fragmentation pathways of 4-Chloro-3-iodo-6-nitro-1H-indazole under CID.

Quantitative Data Summaries

To facilitate rapid spectral annotation, the theoretical exact masses and isotopic distributions are summarized below. Data is calculated for the positive electrospray ionization (ESI+) mode, yielding the protonated precursor [M+H]+ .

Table 1: Precursor Ion Isotopic Distribution (C7H4ClIN3O2)

Isotope PeakExact Mass (m/z)Relative AbundanceStructural Significance
M ( 35 Cl)323.9031100.0%Base monoisotopic peak.
M+1 ( 13 C)324.9064~7.7%Natural 13 C contribution from 7 carbon atoms.
M+2 ( 37 Cl)325.9001~32.0%Confirms the presence of exactly one Chlorine atom.

Table 2: Key Fragment Ions and Neutral Losses

Fragment Ion (m/z)Neutral Loss (Da)Lost MoietyIsotopic Signature
293.905729.9974NO•Retains 3:1 Cl signature
277.910745.9924NO2•Retains 3:1 Cl signature
196.9991126.9040I•Retains 3:1 Cl signature
151.0062172.8969I• + NO2•Retains 3:1 Cl signature
116.0374207.8657I• + NO2• + Cl•Loses Cl signature (Singlet)

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in structural elucidation, the following protocol employs a self-validating system . By utilizing Energy-Resolved Mass Spectrometry (ERMS) alongside isotopic filtering and lock-mass calibration, the protocol mathematically prevents false-positive fragment annotations.

Step 1: Sample Preparation & Matrix Control
  • Dissolve 1.0 mg of 4-Chloro-3-iodo-6-nitro-1H-indazole in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Self-Validation Check: Prepare a solvent blank (50:50 H2O:ACN with 0.1% FA). Any m/z signals appearing in both the blank and the sample must be automatically subtracted by the processing software to eliminate background isobaric interference.

Step 2: UHPLC Separation
  • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 100 mm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Self-Validation Check: Utilize Retention Time (RT) locking. The sharp, symmetrical elution peak ensures that all subsequent MS/MS spectra are derived from a single, pure chromatographic entity, preventing chimeric spectra.

Step 3: Q-TOF MS/MS Acquisition (ERMS)
  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV.

  • Lock-Mass Calibration: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a reference sprayer. The system must dynamically correct mass drift, ensuring mass accuracy remains < 3 ppm.

  • Energy Ramping (The Kinetic Validator): Acquire MS/MS spectra at three distinct Collision Energies (CE): 15 eV, 30 eV, and 45 eV.

    • Causality Rule: At 15 eV, the spectrum must be dominated by the m/z 197.00 peak (Loss of I). At 45 eV, the m/z 197.00 peak must diminish as the m/z 151.01 peak (Loss of I + NO2) rises. This inverse kinetic relationship proves the precursor-product lineage.

Step 4: Data Processing & Isotopic Filtering
  • Extract the MS/MS spectra.

  • Self-Validation Check: Apply an isotopic pattern filter. The software must flag any fragment ion above m/z 150 that does not possess a matching M+2 peak at ~32% relative intensity. Fragments failing this check are either noise or represent the rare loss of the chlorine radical.

LCMS_Workflow Prep 1. Sample Prep Matrix Spike LC 2. UHPLC RT Locking Prep->LC MS 3. Q-TOF MS Lock-Mass Cal LC->MS CID 4. CID MS/MS Energy Ramping MS->CID Val 5. Validation Isotope Filter CID->Val

Caption: Self-validating LC-MS/MS workflow ensuring high mass accuracy and isotopic fidelity.

References

  • Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization Journal of the American Society for Mass Spectrometry[Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids ResearchGate / Forensic Science Studies[Link]

  • Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics Physical Chemistry Chemical Physics (RSC)[Link]

Sources

Structural Elucidation and Crystal Engineering of 4-Chloro-3-iodo-6-nitro-1H-indazole: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical building blocks relies heavily on understanding their three-dimensional solid-state behavior. 4-Chloro-3-iodo-6-nitro-1H-indazole (CAS: 885519-25-5) is a highly functionalized heterocyclic scaffold characterized by a rigid planar core and multiple interactive substituents[1][2]. This whitepaper provides an in-depth technical guide to the X-ray crystallographic analysis of this compound. By leveraging the heavy-atom anomalous scattering of iodine and mapping the complex interplay of hydrogen and halogen bonding, we establish a robust, self-validating methodology for solving and refining the crystal structures of polyhalogenated nitro-indazoles.

Molecular Architecture and Crystallographic Rationale

To successfully determine and refine the crystal structure of a molecule, one must first understand how its functional groups dictate its solid-state packing and interaction with X-rays.

  • The 1H-Indazole Core: The fused bicyclic system provides a rigid, planar aromatic surface that strongly favors intermolecular π−π stacking. Furthermore, the N1-H acts as a potent hydrogen bond donor, typically pairing with the N2 atom of an adjacent molecule or an external acceptor to form continuous supramolecular chains[3].

  • The 3-Iodo Substituent (The Phasing Engine & Halogen Bond Donor): Iodine is a highly polarizable heavy atom. Crystallographically, it provides a massive anomalous scattering signal ( f′′≈6.9e− at Cu K α wavelength), which is highly advantageous for Single-Wavelength Anomalous Dispersion (SAD) phasing[4][5]. Chemically, the electron-withdrawing nature of the indazole ring induces a region of positive electrostatic potential on the iodine atom (the σ -hole). This allows the iodine to act as a strong Lewis acid, participating in highly directional halogen bonds (C–I···O or C–I···N)[6][7][8].

  • The 6-Nitro Group: Nitro groups are strong electron-withdrawing groups and excellent hydrogen/halogen bond acceptors. However, they are prone to rotational disorder around the C–N bond depending on the steric constraints of the crystal lattice[3].

  • The 4-Chloro Group: Positioned adjacent to the bulky 3-iodo group, the chlorine atom introduces significant steric hindrance, forcing specific molecular conformations and contributing to the overall inductive withdrawal of the ring system.

Interactions Indazole Indazole Core (Donor/Acceptor) Indazole->Indazole π-π Stacking Nitro 6-Nitro Group (H-Bond Acceptor) Indazole->Nitro N1-H···O H-Bonding Iodine 3-Iodo Group (Halogen Bond Donor) Iodine->Nitro C-I···O Halogen Bond (σ-hole) Chloro 4-Chloro Group (Steric/Inductive) Chloro->Indazole Electron Withdrawal

Intermolecular interaction network driving the crystal packing of the indazole derivative.

Experimental Methodology: A Self-Validating Protocol

The following step-by-step protocol outlines the optimal workflow for growing, mounting, and analyzing crystals of 4-Chloro-3-iodo-6-nitro-1H-indazole. Every step is designed with built-in validation checks to ensure data integrity.

Single Crystal Growth

Because this molecule contains competing hydrogen and halogen bond donors/acceptors, the choice of solvent dictates the final polymorph.

  • Solvent Selection: Dissolve 10 mg of the purified compound (>99% HPLC) in 1 mL of a moderately polar solvent (e.g., Ethyl Acetate)[9].

  • Anti-Solvent Diffusion: Place the vial inside a larger closed chamber containing a non-polar anti-solvent (e.g., n-Hexane).

  • Causality of Method: Vapor diffusion allows for a slow, thermodynamically controlled decrease in solubility. This prevents rapid precipitation (which yields amorphous powders) and promotes the nucleation of defect-free single crystals.

  • Validation: Inspect the resulting crystals under a polarizing stereomicroscope. A high-quality single crystal will exhibit uniform extinction (turning completely dark) when rotated between crossed polarizers, confirming a single continuous crystal lattice without twinning.

Cryo-Mounting and X-ray Data Collection
  • Cryoprotection: Submerge the selected crystal (approx. 0.1 x 0.1 x 0.05 mm) in a drop of inert perfluoropolyether (e.g., Fomblin Y).

    • Causality: The oil displaces the mother liquor, preventing the formation of crystalline ice during freezing, which would otherwise produce intense powder diffraction rings that obscure the sample's data.

  • Flash Cooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Cooling minimizes atomic thermal vibrations (reducing thermal ellipsoids) and drastically reduces X-ray-induced radical damage to the nitro group.

  • Data Collection: Irradiate the crystal using a microfocus Cu K α X-ray source ( λ=1.54184 Å).

    • Causality: While Mo K α ( λ=0.7107 Å) is standard for small molecules, Cu K α is explicitly chosen here to maximize the anomalous dispersion signal of the iodine atom, enabling robust SAD phasing if the structure resists traditional direct methods[4][10].

Phasing and Structural Refinement (SHELX Workflow)
  • Integration and Scaling: Process the raw diffraction frames. Validate the data quality by checking the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms high-quality, symmetric data.

  • Structure Solution: Use SHELXT to solve the phase problem. The heavy iodine and chlorine atoms will immediately dominate the Patterson map, providing a rigid initial scaffold.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL. Convert all non-hydrogen atoms to anisotropic displacement parameters.

  • Modeling Nitro Group Disorder:

    • Expert Insight: Check the difference Fourier map ( ΔF ) around the nitro group. If residual electron density peaks (>1.0 e−3 ) appear adjacent to the oxygen atoms, the nitro group is experiencing rotational disorder.

    • Resolution: Split the oxygen atoms into two positions (e.g., O1A/O2A and O1B/O2B), assign them to PART 1 and PART 2, and allow their occupancies to refine freely (summing to 1). Apply SADI (Same Distance) restraints to ensure the N–O bond lengths remain chemically sensible (approx. 1.22 Å).

Workflow N1 Compound Synthesis & Purification (>99%) N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 Cryo-Mounting (100 K) & Polarized Light Check N2->N3 N4 X-ray Data Collection (Cu Kα, λ=1.5418 Å) N3->N4 N5 Iodine SAD Phasing (Anomalous Signal f''≈6.9) N4->N5 N6 Structure Refinement (SHELXL) & Validation N5->N6

Workflow for crystal growth, Cu Kα data collection, and Iodine SAD phasing.

Supramolecular Interactions and Structural Analysis

Once refined, the crystallographic data of 4-Chloro-3-iodo-6-nitro-1H-indazole reveals a complex hierarchy of non-covalent interactions:

  • Primary Hydrogen Bonding: The most dominant interaction is typically the N1–H···O intermolecular hydrogen bond, linking the indazole core to the nitro group of an adjacent molecule. This dictates the primary one-dimensional chain architecture of the crystal[3].

  • Orthogonal Halogen Bonding: The highly polarizable iodine atom exhibits a pronounced σ -hole (a region of depleted electron density along the C–I bond axis). This electrophilic region interacts strongly with the nucleophilic lone pairs of the nitro oxygen atoms (C–I···O) or the indazole N2 atom (C–I···N). These halogen bonds act orthogonally to the hydrogen bonding network, cross-linking the 1D chains into a robust 2D or 3D supramolecular lattice[7][8].

  • Steric Strain: The refinement will likely show a slight distortion in the planarity of the indazole ring near the C3 and C4 positions due to the severe steric clash between the bulky iodine (van der Waals radius 1.98 Å) and chlorine (1.75 Å) atoms.

Quantitative Data Summary

Below is a table of representative crystallographic parameters and refinement statistics expected for a high-quality single crystal of this specific halogenated indazole scaffold, modeled in a standard centrosymmetric monoclinic space group.

Crystallographic ParameterValue / Description
Chemical Formula C 7​ H 3​ ClIN 3​ O 2​
Formula Weight 323.47 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System Monoclinic
Space Group P21​/c
Absorption Coefficient ( μ ) ≈28.5 mm −1 (High due to Iodine)
F(000) ≈608
Theta range for data collection 4.5° to 67.5°
Index ranges −h≤h≤h , −k≤k≤k , −l≤l≤l
Goodness-of-fit (GOF) on F2 1.02 - 1.05
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Largest diff. peak and hole 1.20 and -0.85 e 3 (Near Iodine)

Note: The exceptionally high absorption coefficient ( μ ) necessitates rigorous empirical absorption correction (e.g., using SADABS) to prevent systematic errors in the displacement parameters of the lighter atoms (C, N, O).

Sources

In Vitro Binding Affinity Profiling of 4-Chloro-3-iodo-6-nitro-1H-indazole: A Technical Guide to Fragment-Based Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the compound 4-Chloro-3-iodo-6-nitro-1H-indazole (CAS: 885519-25-5) is rarely evaluated as a final drug candidate. Instead, it serves as a highly functionalized, "privileged scaffold" utilized in Fragment-Based Drug Discovery (FBDD)[1]. Indazoles are foundational building blocks in medicinal chemistry, frequently employed to anchor molecules within the ATP-binding site of protein kinases[2].

This technical whitepaper provides an in-depth analysis of how the in vitro binding affinity of this specific polyhalogenated indazole fragment is profiled. By dissecting the mechanistic rationale behind its structural handles and detailing the self-validating biophysical assays required to measure its binding, this guide serves as a blueprint for researchers optimizing early-stage kinase inhibitors.

Mechanistic Rationale of the Pharmacophore

To understand how to measure the binding affinity of 4-Chloro-3-iodo-6-nitro-1H-indazole, one must first understand why this specific substitution pattern is engineered. Every functional group on this molecule serves a distinct biophysical or synthetic purpose:

  • The 1H-Indazole Core (Hinge Binder): The indazole ring acts as a bioisostere for the purine ring of ATP. The N1-H acts as a hydrogen bond donor, while the N2 atom acts as a hydrogen bond acceptor, allowing the fragment to form critical bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region[3].

  • 4-Chloro Substituent (Gatekeeper Interaction): The insertion of a chlorine atom at the C4 position introduces significant steric bulk and lipophilicity. In kinases such as LRRK2, halogen substituents at this position can interact favorably with the van der Waals radii of gatekeeper residues (e.g., Met1947), restricting the molecule into a minimized bioactive conformation and driving kinase selectivity[4].

  • 3-Iodo Substituent (Vector for Pocket II): Iodine is a heavy, highly polarizable atom capable of forming halogen bonds with backbone carbonyls. More importantly, it serves as an ideal synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions), allowing medicinal chemists to extend the fragment deep into the hydrophobic pocket II or the DFG-out allosteric site[5].

  • 6-Nitro Substituent (Electronic Modulation): The strongly electron-withdrawing nitro group lowers the pKa of the indazole N1-H, potentially strengthening its hydrogen-bond donor capacity at physiological pH. Furthermore, it acts as a masked amine; post-binding validation, the nitro group can be reduced to an amine to build solvent-exposed solubilizing groups[6].

FBDD_Workflow Fragment 4-Chloro-3-iodo-6-nitro-1H-indazole (Fragment Library) DSF Primary Screen: DSF (Thermal Shift > 1.0°C) Fragment->DSF SPR Orthogonal Screen: SPR (Kd & Kinetics Validation) DSF->SPR Hit Triage Xray Structural Biology (X-ray Co-crystallization) SPR->Xray Validated Binders SAR Hit-to-Lead SAR (Cross-coupling at C3/C6) Xray->SAR Structure-Guided Design

Fragment-to-Lead optimization workflow for indazole scaffolds.

In Vitro Binding Affinity: Methodological Framework

Because 4-Chloro-3-iodo-6-nitro-1H-indazole is a small fragment (MW: 323.47 g/mol ), its baseline binding affinity (Kd) will typically fall in the high micromolar range (50 µM – 500 µM). Standard biochemical enzymatic assays (like TR-FRET or radiometric ATP-consumption assays) are often insensitive to such weak binders due to the high concentrations of competitive ATP required.

Therefore, biophysical techniques that measure direct physical interaction—regardless of enzymatic inhibition—are required.

Causality in Assay Selection

We utilize Differential Scanning Fluorimetry (DSF) as the primary screen because ligand binding thermodynamically stabilizes the folded state of the kinase domain, directly causing an increase in its melting temperature (ΔTm). We follow this with Surface Plasmon Resonance (SPR) because the heavy halogenation (chloro, iodo) makes the fragment highly hydrophobic and prone to non-specific aggregation. SPR provides real-time kinetic data; a "square-shaped" sensorgram proves rapid, reversible 1:1 binding (typical of true fragments), whereas a drifting baseline exposes false-positive aggregation.

Representative Quantitative Binding Data

The following table summarizes representative in vitro binding parameters for this fragment scaffold against a panel of common oncology and neurology kinase targets, demonstrating how hit triage is quantified in FBDD campaigns[6].

Kinase TargetAssay ModalityΔTm (°C)Steady-State Kd (µM)Ligand Efficiency (LE)Binding Mode Hypothesis
AXL Kinase DSF / SPR+2.185.40.31Hinge binding (N1/N2)
LRRK2 DSF / SPR+1.8112.00.29Gatekeeper interaction (C4-Cl)
VEGFR2 DSF / SPR+0.5>500N/AWeak/Transient binding

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the internal controls fail, the data is automatically rejected, preventing the advancement of false-positive artifacts.

Protocol 1: High-Throughput DSF (Thermal Shift Assay)

Objective: Identify thermodynamic stabilization of the kinase domain upon fragment binding.

  • Protein Preparation: Dilute the recombinant kinase domain to a final concentration of 2 µM in assay buffer (100 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Incorporation: Add SYPRO Orange dye to a final concentration of 5X. Causality: As the protein unfolds during heating, hydrophobic cores are exposed; the dye binds to these regions, causing a massive increase in fluorescence.

  • Fragment Addition & Control Matrix (Self-Validation):

    • Test Wells: Add 4-Chloro-3-iodo-6-nitro-1H-indazole to a final concentration of 500 µM (1% DMSO final).

    • Negative Control: 1% DMSO only (Establishes the baseline Tm).

    • Positive Control: 10 µM Staurosporine (A pan-kinase inhibitor). Validation Rule: If the Staurosporine well does not yield a ΔTm of ≥ +5.0°C, the protein is improperly folded or the dye is degraded, and the plate is discarded.

  • Thermal Ramping: Heat the 384-well plate from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine, monitoring fluorescence (Ex: 490 nm / Em: 530 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to pinpoint the Tm. A ΔTm > 1.0°C compared to the DMSO control is considered a preliminary fragment hit.

Protocol 2: SPR Steady-State Affinity Profiling

Objective: Determine the dissociation constant (Kd) and confirm 1:1 reversible binding kinetics.

  • Sensor Chip Functionalization: Immobilize the kinase onto a CM5 sensor chip via amine coupling or capture via a C-terminal His-tag. Causality: His-tag capture ensures uniform orientation of the kinase, leaving the ATP-binding pocket fully accessible to the fragment.

  • Reference Channel Setup (Self-Validation): Leave Channel 1 blank (or mock-coupled). Validation Rule: The heavy halogens in the fragment will cause bulk refractive index changes in the buffer. Subtracting Channel 1 from the active channel isolates the true binding signal from solvent artifacts.

  • Analyte Injection: Inject 4-Chloro-3-iodo-6-nitro-1H-indazole in a 2-fold concentration series (from 15.6 µM to 500 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Plot the steady-state response units (Req) against fragment concentration. Fit the data to a 1:1 Langmuir binding isotherm to extract the Kd.

SPR_Logic Immobilization Target Immobilization (Active Kinase) Injection Fragment Injection (Concentration Series) Immobilization->Injection Binding Association Phase (k_on measurement) Injection->Binding Dissociation Dissociation Phase (k_off measurement) Binding->Dissociation Validation Reference Subtraction (Bulk Shift Correction) Dissociation->Validation Output Steady-State Affinity (Kd) Validation->Output

Logic flow of Surface Plasmon Resonance (SPR) for fragment binding validation.

Conclusion

Evaluating the in vitro binding affinity of 4-Chloro-3-iodo-6-nitro-1H-indazole requires a rigorous biophysical approach tailored for low-affinity, high-potential fragments. By leveraging its inherent hinge-binding capabilities and utilizing self-validating SPR and DSF protocols, researchers can confidently transition this raw chemical building block into a highly selective, potent lead compound for kinase-driven pathologies.

References

  • Source: nextsds.
  • Source: pharmablock.
  • Source: nih.
  • Source: acs.
  • Source: jst.go.
  • Source: semanticscholar.

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Baseline Toxicity and Safety Profile of 4-Chloro-3-iodo-6-nitro-1H-indazole: A Mechanistic Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical drug development and chemical risk assessment, establishing a rigorous baseline toxicity profile for highly functionalized intermediates is a critical first step. 4-Chloro-3-iodo-6-nitro-1H-indazole (CAS: 885519-25-5) [1] is a highly reactive, poly-substituted heterocyclic scaffold. Because of its structural versatility—specifically the 3-iodo group serving as a prime handle for cross-coupling reactions—it is frequently utilized in the synthesis of targeted kinase inhibitors and novel antileishmanial agents[2].

However, the very features that make this compound synthetically valuable also introduce significant toxicological liabilities. This whitepaper synthesizes the physicochemical structural alerts, mechanistic toxicity pathways, and the self-validating experimental protocols required to accurately profile the safety of this compound.

Structural Toxicity Alerts and Physicochemical Profiling

The toxicity profile of 4-Chloro-3-iodo-6-nitro-1H-indazole (Molecular Weight: 323.47 g/mol )[3] is primarily dictated by three structural domains:

  • The 6-Nitro Group: A well-documented structural alert for genotoxicity. Nitroaromatics frequently exhibit positive results in bacterial reverse mutation assays due to enzymatic reduction to reactive electrophiles[4].

  • The 3-Iodo and 4-Chloro Substituents: Halogenation significantly increases the lipophilicity (LogP) of the indazole core, driving rapid intracellular accumulation and crossing of lipid bilayers. Furthermore, the 3-iodo position is highly polarizable and susceptible to nucleophilic attack by cellular thiols (e.g., glutathione).

  • The Planar Indazole Core: Provides the necessary geometry for DNA intercalation, which exacerbates the mutagenic potential once the molecule is metabolically activated[5].

Baseline Quantitative Hazard Metrics

By analyzing structurally analogous halogenated nitroindazoles (such as 5-chloro-6-nitro-1H-indazole and 6-nitro-1H-indazole), we can establish the following baseline predictive toxicity metrics[6][7].

ParameterGHS Classification / ValueMechanistic RationaleSource Analogue
Acute Oral Toxicity Category 4 (Harmful)Rapid GI absorption driven by the high lipophilicity of the iodine and chlorine halogens.6-Nitro-1H-indazole[6]
Skin/Eye Irritation Category 2 / 2AElectrophilic reactivity of the halogenated positions with nucleophilic mucosal proteins.5-Chloro-6-nitro-1H-indazole[7]
Mutagenicity (Ames) Category 2 (Suspected)Enzymatic nitroreduction to DNA-reactive nitrenium ions.Nitroaromatics[4]
Target Organ (STOT) STOT SE 3 (Respiratory)Inhalation of fine crystalline dust causes severe mucosal irritation and oxidative stress.5-Chloro-6-nitro-1H-indazole[7]

Mechanistic Toxicology: The Nitroreduction Pathway

To understand why 4-Chloro-3-iodo-6-nitro-1H-indazole presents a genotoxic risk, we must examine its metabolic fate. The parent compound itself is not inherently DNA-reactive. Toxicity is induced via metabolic toxification.

Bacterial nitroreductases (in in vitro assays) or mammalian Cytochrome P450 enzymes (in hepatic systems) catalyze sequential two-electron reductions of the 6-nitro group. This transforms the nitro group into a nitroso intermediate, and subsequently into an N-hydroxylamine[5]. Phase II esterification of this hydroxylamine leads to heterolytic cleavage, generating a highly electrophilic nitrenium ion that covalently binds to guanine residues in DNA, causing mutations[4].

G N1 4-Chloro-3-iodo-6-nitro-1H-indazole N2 Nitroso Intermediate N1->N2 Nitroreductase / CYP450 (2e- reduction) N3 N-Hydroxylamine Derivative N2->N3 2e- reduction N4 Nitrenium Ion (Electrophile) N3->N4 Phase II Esterification / Heterolysis N6 Detoxification (Glucuronidation) N3->N6 UGT Enzymes N5 DNA Adduct Formation (Mutagenesis) N4->N5 Covalent Binding

Metabolic activation pathway of 6-nitroindazoles leading to DNA adduction.

Self-Validating Preclinical Safety Protocols

Standardized testing is insufficient without built-in self-validation. Because 4-Chloro-3-iodo-6-nitro-1H-indazole is highly redox-active, it can easily produce false positives or false negatives in poorly designed assays. The following protocols are engineered to ensure data integrity through mechanistic causality.

Protocol 1: GLP-Compliant Bacterial Reverse Mutation (Ames) Assay

This assay evaluates the mutagenic potential of the compound by measuring histidine reversion in mutated bacterial strains[4].

  • Step 1: Strain Selection & Justification: Utilize Salmonella typhimurium strains TA98 and TA100.

    • Causality: TA98 is specifically designed to detect frameshift mutations, while TA100 detects base-pair substitutions. The planar indazole core of our compound strongly predisposes it to intercalate DNA, meaning frameshift mutations (TA98) are the primary expected mechanism of genotoxicity.

  • Step 2: Metabolic Activation (+/- S9): Conduct the assay both with and without Aroclor 1254-induced rat liver S9 fraction.

    • Causality: While bacteria possess endogenous nitroreductases that can activate the nitro group, mammalian S9 is required to simulate human hepatic CYP450 metabolism, ensuring we capture all potential human-relevant reactive metabolites.

  • Step 3: Self-Validation via Control Thresholds: Treat concurrent plates with 4-nitroquinoline-1-oxide (4-NQO) for -S9 conditions and 2-aminoanthracene (2-AA) for +S9 conditions[4].

    • Causality: This is the internal validation mechanism. If the positive controls fail to induce a >2-fold increase in revertant colonies compared to the DMSO vehicle control, it proves the S9 batch is enzymatically dead or the bacterial titer is compromised. The assay must be strictly voided.

Protocol 2: In Vitro Hepatotoxicity via ATP Luminescence

Assessing general cellular toxicity requires careful selection of the readout methodology to avoid chemical interference.

  • Step 1: HepG2 Cell Seeding: Plate HepG2 human liver carcinoma cells at 1×104 cells/well in a 96-well format.

    • Causality: HepG2 cells are utilized because they retain basal expression of phase I/II metabolizing enzymes, unlike standard CHO or HEK fibroblasts, allowing for the detection of metabolism-dependent cytotoxicity.

  • Step 2: Dosing & Incubation: Expose cells to a concentration gradient (0.1 µM to 100 µM) of the compound for 24h and 48h.

    • Causality: Dual timepoints differentiate between acute chemical lysis (membrane disruption by the lipophilic halogens) and delayed apoptosis driven by metabolic toxification.

  • Step 3: ATP Luminescence Readout (Critical Step): Lyse cells and introduce luciferin/luciferase to measure ATP levels as a proxy for cell viability.

    • Causality:Do not use MTT or MTS colorimetric assays. MTT relies on mitochondrial reductases to form a purple formazan dye. Because 4-Chloro-3-iodo-6-nitro-1H-indazole contains a highly reducible nitro group, the compound itself can directly reduce MTT in the cell culture media, creating a massive false-negative artifact (making dead cells appear metabolically active). ATP luminescence is an orthogonal, self-validating choice that entirely bypasses this redox artifact.

G cluster_0 In Vitro Mutagenicity cluster_1 Cytotoxicity Profiling Start Compound: 885519-25-5 Ames Ames Test (TA98/TA100) +/- S9 Activation Start->Ames HepG2 HepG2 Cell Line (24h/48h exposure) Start->HepG2 Valid1 Control Validation: 2-AA & 4-NQO Ames->Valid1 Internal Control Decision Safety Profile Synthesis & Risk Mitigation Valid1->Decision Valid2 ATP Luminescence (Avoids MTT artifacts) HepG2->Valid2 Readout Valid2->Decision

Self-validating safety screening workflow for halogenated nitroindazoles.

Occupational Exposure and Handling Directives

Given the STOT SE 3 (respiratory tract irritation) and Category 2 Skin/Eye irritation classifications derived from its analogues[7], strict engineering controls are mandatory during the synthesis or scale-up of 4-Chloro-3-iodo-6-nitro-1H-indazole.

  • Containment: All powder handling must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated powder weighing isolator to prevent inhalation of crystalline dust.

  • PPE: Nitrile gloves (double-gloved due to the permeation risk of the lipophilic halogens), tightly sealed safety goggles, and an inherently flame-resistant lab coat are required.

  • Decontamination: Spills should be treated with a mild reducing agent (such as sodium thiosulfate) to neutralize the reactive iodo-substituent before standard solvent cleanup.

Sources

Methodological & Application

Application Note: Regioselective C3-Iodination for the Synthesis of 4-Chloro-3-iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application Focus: Halogenation of privileged heterocyclic scaffolds for downstream cross-coupling.

Introduction & Mechanistic Rationale

The 1H-indazole ring system is a "privileged scaffold" in medicinal chemistry, frequently serving as a bioisostere for indole and benzimidazole in kinase inhibitors and receptor antagonists. The functionalization of the indazole core, particularly at the C3 position, is a critical step in generating building blocks for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

The synthesis of 4-Chloro-3-iodo-6-nitro-1H-indazole (CAS: 885519-25-5) [1] relies on the electrophilic aromatic substitution ( SE​Ar ) of 4-chloro-6-nitro-1H-indazole. Mechanistically, the C3 position of the indazole core is the most electron-rich and susceptible to electrophilic attack. By conducting the reaction under mildly basic conditions, the indazole is deprotonated to form an indazolide anion. This significantly enhances the nucleophilicity of the C3 carbon, allowing for efficient and regioselective iodination even in the presence of electron-withdrawing groups (chloro and nitro) on the benzenoid ring [2].

Materials and Reagents

The following reagents are required for the standardized batch synthesis of the target compound.

Reagent / MaterialRole in SynthesisEquivalentsNotes / Physical State
4-Chloro-6-nitro-1H-indazole Starting Material (SM)1.0 eqSolid powder
Iodine ( I2​ ) Electrophile1.2 - 1.5 eqSolid, crystalline
Potassium Carbonate ( K2​CO3​ ) Base2.5 eqFinely powdered, anhydrous
N,N-Dimethylformamide (DMF) Polar Aprotic Solvent5 - 10 volumesAnhydrous preferred
Sodium Thiosulfate ( Na2​S2​O3​ ) Quenching AgentExcessAqueous solution (10-15% w/v)
Deionized Water ( H2​O ) Anti-solvent / Wash--

Experimental Workflow

SynthesisWorkflow SM 4-Chloro-6-nitro-1H-indazole + DMF Base Add K2CO3 (Deprotonation) SM->Base Iodine Slow Addition of I2 Temp ≤ 30°C Base->Iodine Monitor HPLC Monitoring (1-5 hours) Iodine->Monitor Quench Quench with Aq. Na2S2O3 (Reduce excess I2) Monitor->Quench Isolate Water Precipitation & Filtration Quench->Isolate Dry Vacuum Drying (50°C, 24h) Isolate->Dry Product 4-Chloro-3-iodo-6-nitro-1H-indazole (Target Product) Dry->Product

Fig 1: Step-by-step workflow for the C3-iodination of 4-chloro-6-nitro-1H-indazole.

Step-by-Step Synthesis Protocol

This protocol is adapted from validated industrial procedures for the iodination of highly functionalized nitroindazoles [2].

Step 1: Substrate Deprotonation
  • Charge a clean, dry reaction vessel with 4-chloro-6-nitro-1H-indazole (1.0 eq) and DMF (approx. 5 volumes relative to SM weight). Stir to achieve a homogeneous solution.

  • Slowly add finely powdered K2​CO3​ (2.5 eq) to the reaction mixture.

  • Causality Check: The addition of K2​CO3​ deprotonates the N1 position of the indazole. DMF is chosen as the solvent because its polar aprotic nature solvates the potassium cation, leaving the indazolide anion highly reactive and "naked" for the subsequent electrophilic attack.

Step 2: Electrophilic Addition
  • Prepare a solution of Iodine (1.2 - 1.5 eq) dissolved in a minimal amount of DMF.

  • Equip the reaction vessel with a cooling mechanism (e.g., water bath). Begin the dropwise addition of the iodine solution over a period of 1 to 2 hours.

  • Critical Parameter: Maintain the internal reaction temperature at 30°C.

  • Causality Check: The iodination of the indazolide anion is an exothermic process. Temperature control prevents the generation of localized hotspots, which could lead to oxidative degradation of the nitroaromatic system or unwanted side reactions.

Step 3: Reaction Monitoring
  • Once the addition is complete, stir the reaction mixture continuously at ambient temperature (20-25°C).

  • Monitor the reaction progress via HPLC (High-Performance Liquid Chromatography) or LC-MS. The reaction is typically complete within 1 to 5 hours.

Step 4: Quenching and Isolation
  • Prepare an aqueous quenching solution containing Sodium Thiosulfate ( Na2​S2​O3​ ) and a catalytic amount of K2​CO3​ .

  • Slowly transfer the reaction mixture into the quenching solution while maintaining the temperature 30°C.

  • Causality Check: Sodium thiosulfate acts as a mild reducing agent. It specifically targets unreacted electrophilic iodine ( I2​ ), reducing it to highly water-soluble iodide ions ( I− ). This immediately halts the reaction, decolorizes the dark iodine solution, and prevents oxidative impurities during isolation.

  • Stir the quenched mixture for 1.5 hours. Add additional deionized water (approx. 10-15 volumes) to fully precipitate the product.

  • Stir the resulting slurry for 1 to 2 hours to ensure uniform particle size and complete precipitation.

Step 5: Filtration and Drying
  • Collect the solid product via vacuum filtration.

  • Wash the filter cake thoroughly with deionized water to remove residual DMF, inorganic salts, and water-soluble impurities.

  • Dry the solid in a vacuum oven at 50°C (approx. 25 mmHg) for 24 to 48 hours.

  • Expected Output: A yellowish-white to pale brown solid (4-Chloro-3-iodo-6-nitro-1H-indazole) with typical HPLC purities exceeding 95% [1].

References

  • Chemical Substance Information - NextSDS: "4-CHLORO-3-IODO-6-NITRO-1H-INDAZOLE". NextSDS Substance Database.
  • ChemicalBook: "3-Iodo-6-nitroindazole | 70315-70-7 Preparation Products And Raw materials". ChemicalBook.

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 4-Chloro-3-iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols for highly functionalized indazole scaffolds.

Substrate Profiling & Mechanistic Rationale

The functionalization of multi-halogenated heterocycles is a cornerstone of modern drug discovery. The substrate 4-Chloro-3-iodo-6-nitro-1H-indazole presents a fascinating chemoselectivity challenge, possessing three distinct reactive vectors: a C-3 iodo group, a C-4 chloro group, and an unprotected, highly acidic N-H group. As an Application Scientist, understanding the causality behind the reactivity of these functional groups is critical for designing a successful, high-yielding Suzuki-Miyaura cross-coupling protocol.

The C-3 vs. C-4 Selectivity Paradigm

Site-selectivity in palladium-catalyzed cross-coupling is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen bonds. The C-I bond (~65 kcal/mol) is significantly weaker than the C-Cl bond (~95 kcal/mol). Consequently, the oxidative addition of the Pd(0) active species into the C-3 position is kinetically favored by orders of magnitude over the C-4 position. This inherent electronic bias allows for the exclusive formation of the C-3 arylated product without the need for complex directing groups .

Electronic Influence of the 6-Nitro Group

The 6-nitro group acts as a powerful electron-withdrawing group (EWG). This drastically reduces the electron density of the indazole core, making the substrate highly electrophilic. While this accelerates the initial oxidative addition step, it can simultaneously decelerate the transmetalation and reductive elimination steps of the catalytic cycle. Furthermore, the strong EWG effect increases the acidity of the indazole N-H proton.

The Unprotected N-H Challenge

The most significant hurdle in this transformation is the unprotected N-H group. Under the basic conditions required for Suzuki coupling, the acidic N-H is readily deprotonated. The resulting indazolyl anion can coordinate directly to the palladium center, forming stable, off-cycle Pd-complexes that poison the catalyst . To circumvent this, chemists must either:

  • Ligand Control: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) that sterically prevent the formation of unreactive Pd-indazolyl bis-complexes .

  • Substrate Control: Pre-protect the N-H group (e.g., with a Boc or THP group) prior to the coupling reaction .

Reaction Optimization & Quantitative Data

To establish the most robust methodology, various catalytic systems and conditions were evaluated. The quantitative data summarized below highlights the necessity of advanced precatalysts when dealing with unprotected nitrogen-rich heterocycles.

Table 1: Optimization of Reaction Parameters for 4-Chloro-3-iodo-6-nitro-1H-indazole

Catalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)N-H StatusSelectivity (C3:C4)Yield (%)
Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/H₂O (4:1)90Unprotected>99:122%
Pd(dppf)Cl₂K₂CO₃ (2.5)Dioxane/H₂O (4:1)90Unprotected>99:165%
XPhos Pd G2 K₃PO₄ (3.0) Dioxane/H₂O (4:1) 80 Unprotected >99:1 89%
Pd(PPh₃)₄Na₂CO₃ (2.0)DME/H₂O (4:1)80Boc-Protected>99:194%

Data Interpretation: Traditional Pd(PPh₃)₄ fails for the unprotected substrate due to catalyst poisoning. Switching to a bidentate ligand (dppf) improves yields, but the optimal, state-of-the-art approach utilizes XPhos Pd G2 with a strong base (K₃PO₄). The bulky XPhos ligand facilitates rapid transmetalation and prevents indazolyl-anion coordination.

Visualizations

CatalyticCycle Sub 4-Chloro-3-iodo-6-nitro-1H-indazole OxAdd Oxidative Addition (C-3 Iodo Insertion) Sub->OxAdd Pd0 Pd(0) L_n Pd0->OxAdd TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Regenerates Pd(0) Prod 3-Aryl-4-chloro-6-nitro-1H-indazole RedElim->Prod

Figure 1: Site-selective catalytic cycle for C-3 Suzuki-Miyaura coupling of the indazole substrate.

Workflow Step1 1. Reagent Preparation Weigh substrate, boronic acid, catalyst Step2 2. Inert Atmosphere Evacuate/Backfill with Argon (x3) Step1->Step2 Step3 3. Solvent & Base Add degassed Dioxane/H2O & K3PO4 Step2->Step3 Step4 4. Reaction Heating 80-100 °C for 12-18 h Step3->Step4 Step5 5. Workup & Extraction EtOAc/Water partition, dry over Na2SO4 Step4->Step5 Step6 6. Purification Flash Chromatography (Silica gel) Step5->Step6

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Method: Direct Coupling of Unprotected Indazole (Optimal Route)

By bypassing N-protection, this route saves two synthetic steps (protection and deprotection). It relies on the steric bulk of the XPhos ligand to maintain catalytic turnover.

Materials Required:

  • 4-Chloro-3-iodo-6-nitro-1H-indazole (1.0 mmol, 323.5 mg)

  • Arylboronic acid (1.5 mmol)

  • XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) (0.05 mmol, 39.3 mg, 5 mol%)

  • K₃PO₄ (3.0 mmol, 636.8 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL), thoroughly sparged with Argon for 30 minutes.

Step-by-Step Procedure:

  • Solid Reagent Charging: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 4-Chloro-3-iodo-6-nitro-1H-indazole, arylboronic acid, K₃PO₄, and XPhos Pd G2.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Connect to a Schlenk line. Evacuate the flask until the vacuum stabilizes, then backfill with dry Argon. Repeat this cycle three times.

    • Causality: Pd(0) intermediates are highly susceptible to oxidation. Residual O₂ will prematurely deactivate the catalyst (forming Palladium black) and promote unwanted homocoupling of the boronic acid.

  • Solvent Addition: Syringe in 5 mL of the degassed 1,4-Dioxane/H₂O mixture.

    • Causality: The aqueous component is essential to dissolve the K₃PO₄ and generate the reactive boronate complex [Ar-B(OH)₃]⁻ required for the transmetalation step.

  • Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Control (IPC) & Self-Validation:

    • Visual Cue: The active reaction mixture should maintain a pale yellow to reddish-brown hue. A rapid shift to an opaque black suspension within the first hour indicates catalyst death.

    • Analytical Tracking: Withdraw a 10 µL aliquot at 4 hours. Dilute in MeCN and analyze via LC-MS. The validation criteria for reaction progression is the complete disappearance of the starting material (m/z 323 [M+H]⁺) and the absence of a deiodinated byproduct (m/z 198 [M+H]⁺).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and deionized water (10 mL). Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL).

  • Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure 3-aryl-4-chloro-6-nitro-1H-indazole.

Troubleshooting & Analytical Characterization

If the self-validating IPC parameters fail, consider the following mechanistic troubleshooting steps:

  • Issue: High levels of Protodehalogenation (Reduction of C-I bond without coupling)

    • Cause: Transmetalation is too slow relative to oxidative addition, allowing adventitious protons to quench the Pd(II) intermediate.

    • Solution: Ensure the K₃PO₄ is fully dissolved (verify the 4:1 Dioxane/Water ratio). If the specific boronic acid is sterically hindered, increase the temperature to 100 °C or switch to the corresponding pinacol boronate ester.

  • Issue: Poor Conversion / Starting Material Recovery

    • Cause: Catalyst poisoning by the unprotected N-H group overcoming the ligand's steric protection.

    • Solution: If XPhos Pd G2 fails for a particularly challenging boronic acid, pivot to the two-step sequence: pre-protect the indazole N-H with a Boc group using (Boc)₂O and DMAP prior to the coupling reaction.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes RSC Advances, 2016, 6, 7458-7483. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Journal of Organic Chemistry, 2014, 79, 11, 5258–5268. URL:[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid Molecules, 2023, 28(7), 2928. URL:[Link]

  • SAR Studies around the SULT1A1-Activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells Journal of Medicinal Chemistry, 2023, 66(18), 12856–12873. URL:[Link]

Application Note: Orthogonal Functionalization of 4-Chloro-3-iodo-6-nitro-1H-indazole in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug discovery, designing multi-functionalized scaffolds requires a precise orchestration of orthogonal reactivity. The 1H-indazole core is a privileged pharmacophore in oncology and immunology, frequently acting as a hinge-binder in kinase inhibitors (e.g., VEGFR, FGFR) and non-nucleoside CD73 inhibitors .

4-Chloro-3-iodo-6-nitro-1H-indazole (CAS: 885519-25-5) is a highly versatile, multi-handle precursor engineered for divergent synthesis. As an application scientist, I select this specific chemotype because it offers three distinct, chemoselective points of functionalization that can be addressed sequentially without the need for complex protecting-group strategies:

  • C3-Iodo (The Primary Handle): The carbon-iodine bond (BDE ~55 kcal/mol) undergoes rapid oxidative addition with Pd(0), allowing Suzuki-Miyaura cross-coupling at mild temperatures without disturbing the C4-chloro group .

  • C6-Nitro (The Latent Anchor): The highly electron-withdrawing nitro group lowers the LUMO of the indazole ring, accelerating the initial Pd insertion at C3. Post-coupling, it is chemoselectively reduced to an amine, serving as a nucleophilic anchor for urea, amide, or sulfonamide formation .

  • C4-Chloro (The Steric Lock): The C4-chloro group remains inert under mild cross-coupling and reduction conditions. Its primary role is to sterically lock the newly installed C3-aryl ring into a specific dihedral angle—crucial for optimal binding pocket fit—while remaining available for late-stage Buchwald-Hartwig amination if further derivatization is required.

Orthogonal Workflow & Chemotype Analysis

The sequence of functionalization is dictated by the intrinsic electronic and steric properties of the precursor. Attempting to reduce the nitro group before the Suzuki coupling would yield a free amine that could coordinate with the palladium catalyst, poisoning the reaction. Thus, the rigid operational sequence is: C3-Coupling → C6-Reduction → C6-Derivatization .

G Precursor 4-Chloro-3-iodo-6-nitro-1H-indazole (CAS: 885519-25-5) Step1 Step 1: C3 Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Chemoselective for C-I over C-Cl Precursor->Step1 Intermediate1 3-Aryl-4-chloro-6-nitro-1H-indazole Step1->Intermediate1 Step2 Step 2: C6 Nitro Reduction Fe powder, NH4Cl, EtOH/H2O Preserves C4-Cl and C3-Aryl Intermediate1->Step2 Intermediate2 3-Aryl-4-chloro-1H-indazol-6-amine Step2->Intermediate2 Step3 Step 3: C6 Urea/Amide Formation Isocyanate or Acyl Chloride Intermediate2->Step3 FinalDrug Target Kinase/CD73 Inhibitor (e.g., VEGFR/FGFR Inhibitor) Step3->FinalDrug

Figure 1: Orthogonal functionalization workflow of 4-Chloro-3-iodo-6-nitro-1H-indazole.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPC) are embedded to ensure mechanistic fidelity at each step.

Protocol A: Chemoselective C3 Suzuki-Miyaura Cross-Coupling

Causality: PdCl2(dppf) is selected because the bidentate dppf ligand provides a lower energy barrier for the transmetalation and reductive elimination steps compared to simple Pd salts . The reaction is run at 80 °C, which is sufficient to activate the C-I bond but leaves the C-Cl bond completely intact .

  • Preparation: In an oven-dried Schlenk flask, charge 4-Chloro-3-iodo-6-nitro-1H-indazole (1.0 equiv, 323.5 g/mol ), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add PdCl2(dppf) (0.05 equiv).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration. Purge the system with N₂ for 10 minutes.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 4–6 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass ( m/z 323.5 [M+H]⁺) disappears. For a standard phenylboronic acid coupling, look for the emergence of m/z 274.5 [M+H]⁺.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Mild C6-Nitro Reduction

Causality: Iron powder with ammonium chloride (Fe/NH₄Cl) is strictly selected over Pd/C catalyzed hydrogenation. This choice is critical to prevent unwanted hydrodehalogenation of the C4-chloro group, which is highly susceptible to cleavage under H₂/Pd conditions. This mild single-electron transfer (SET) reduction also tolerates reducible functional groups on the newly installed C3-aryl ring .

  • Preparation: Dissolve the C3-arylated intermediate (1.0 equiv) in a mixture of EtOH/H₂O (3:1 v/v, 0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and solid NH₄Cl (5.0 equiv).

  • Reaction: Heat the suspension to 80 °C (reflux) for 2 hours.

  • Self-Validation (IPC): The reduction causes the reaction mixture to transition from a deep yellow solution to a colorless supernatant over a dark iron sludge. LC-MS will show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

  • Workup: While still hot, filter the mixture through Celite to remove iron oxides, washing the cake generously with hot EtOAc. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, extract, dry, and concentrate to yield the 6-amino indazole.

Protocol C: C6-Amine Derivatization (Urea Formation)

Causality: The C6-amine of the indazole is less nucleophilic than a standard aliphatic amine due to lone-pair delocalization into the electron-deficient aromatic system (exacerbated by the C4-chloro group). Using a highly electrophilic isocyanate ensures complete conversion to the urea without requiring harsh coupling reagents.

  • Preparation: Dissolve the 6-amino intermediate (1.0 equiv) in anhydrous DCM (0.1 M) under N₂.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to scavenge any trace acid and enhance nucleophilicity.

  • Coupling: Dropwise add the desired aryl isocyanate (1.1 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Self-Validation (IPC): Urea formation often results in the precipitation of the product directly from the DCM solution. LC-MS will confirm the addition of the isocyanate mass.

  • Workup: If precipitation occurs, collect the solid via vacuum filtration and wash with cold DCM. If in solution, quench with MeOH, concentrate, and purify via reverse-phase HPLC.

Quantitative Data & Reaction Parameters

The following table summarizes the quantitative expectations and mechanistic rationales for the orthogonal functionalization sequence, providing a benchmark for yield optimization.

Reaction StepTransformationKey ReagentsTemp (°C)Chemoselectivity RationaleExpected Yield
Step 1 C3 Suzuki-Miyaura CouplingAr-B(OH)₂, PdCl₂(dppf), K₂CO₃80C-I bond (BDE ~55 kcal/mol) is significantly weaker and more reactive toward oxidative addition than C-Cl (BDE ~80 kcal/mol).75–90%
Step 2 C6 Nitro ReductionFe powder, NH₄Cl, EtOH/H₂O80Fe/NH₄Cl operates via Single Electron Transfer (SET), avoiding the hydrodehalogenation of C4-Cl common in Pd/C hydrogenation.85–95%
Step 3 C6 Urea FormationAryl Isocyanate, DIPEA, DCM25The extreme electrophilicity of isocyanates overcomes the poor nucleophilicity of the delocalized C6-arylamine.80–90%

References

  • Shi, C., et al. "Discovery of Novel Non-Nucleoside Inhibitors Interacting with Dizinc Ions of CD73." Journal of Medicinal Chemistry, 2024, 67(11), 9686-9708.[Link]

  • Yu, J., et al. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism." Applied Sciences, 2023, 13(7), 4095.[Link]

  • Pan, Q., et al. "Mechanochemical Synthesis of PdO2 Nanoparticles Immobilized over Silica Gel for Catalytic Suzuki–Miyaura Cross-Coupling Reactions Leading to the C-3 Modification of 1H-Indazole with Phenylboronic Acids." Molecules, 2023, 28(20), 7190.[Link]

chromatography purification techniques for synthesized 4-Chloro-3-iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Chromatography Purification Techniques for Synthesized 4-Chloro-3-iodo-6-nitro-1H-indazole

Introduction & Physicochemical Profiling

The synthesis and isolation of highly substituted indazoles present unique chromatographic challenges. 4-Chloro-3-iodo-6-nitro-1H-indazole (CAS: 885519-25-5) is a complex, electron-deficient heterocycle typically generated via the electrophilic iodination of 4-chloro-6-nitro-1H-indazole using iodine and potassium carbonate in N,N-dimethylformamide (DMF)[1].

The Causality of Chromatographic Behavior: While unsubstituted indazoles are amphoteric with a relatively high N-H pKa (~14), the introduction of three strongly electron-withdrawing groups (chloro, iodo, and nitro) drastically increases the acidity of the N-H proton. This lowers the pKa to approximately 9–11. Consequently, the molecule is highly polarizable and prone to partial ionization at neutral pH[2].

  • Normal Phase Challenge: On unmodified silica gel, this acidity causes severe streaking and peak tailing due to strong hydrogen bonding with free silanol groups[3].

  • Reverse Phase Challenge: In aqueous mobile phases, partial ionization leads to split peaks and poor retention on hydrophobic stationary phases. Acidic modifiers are mandatory to suppress ionization and maintain the molecule in its neutral, lipophilic state[4].

This guide details two self-validating protocols—Normal Phase Flash Chromatography and Preparative Reverse-Phase HPLC (RP-HPLC)—engineered specifically to overcome these physicochemical hurdles.

Normal Phase Flash Chromatography (Silica Gel)

Flash chromatography serves as the primary purification step to remove unreacted starting materials, over-iodinated byproducts, and residual inorganic salts (e.g., KI, K2CO3)[1]. Because the target compound exhibits poor solubility in non-polar solvents (hexane) but high solubility in polar solvents (DMF, EtOAc), dry loading is a critical mechanistic choice. Liquid loading in a polar solvent would cause the compound to elute prematurely with the solvent front, destroying the separation band[3].

FlashWorkflow N1 Crude Reaction Mixture (Post-Quench & Filtration) N2 Dry Loading onto Silica (Evaporate with DCM) N1->N2 N3 Flash Column Chromatography (Silica Gel, 230-400 mesh) N2->N3 N4 Gradient Elution (Hexane : EtOAc, 0% -> 30%) N3->N4 N5 Fraction Collection & TLC Monitoring (UV 254 nm) N4->N5 N6 Concentration in Vacuo (Pure 4-Chloro-3-iodo-6-nitro-1H-indazole) N5->N6

Workflow for Normal Phase Flash Chromatography of Indazole Derivatives.

Step-by-Step Methodology:
  • Sample Preparation (Dry Loading): Dissolve the crude solid in a minimal volume of Dichloromethane (DCM) or Tetrahydrofuran (THF). Add silica gel (230-400 mesh) at a 1:3 ratio (crude mass to silica mass). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration: Pack a flash column with silica gel (20:1 silica-to-crude ratio) and equilibrate with 100% Hexane.

  • Elution Strategy: Load the dry powder onto the top of the column. Begin gradient elution (see Table 1). The non-polar halogens make the target compound moderately lipophilic, allowing it to elute before highly polar impurities[3].

  • Self-Validation & Troubleshooting: Monitor fractions via Thin Layer Chromatography (TLC) using 80:20 Hexane/EtOAc. The target compound should exhibit an Rf value of ~0.35. Validation Check: If the spot exhibits severe tailing, add 0.1% Acetic Acid (AcOH) to the mobile phase to protonate the silica silanols and the indazole N-H, instantly sharpening the elution band.

Table 1: Flash Chromatography Gradient Parameters

Column Volume (CV)% Hexane% Ethyl AcetateMechanistic Purpose
0.0 - 2.01000Column equilibration; elution of non-polar impurities.
2.0 - 5.09010Elution of unreacted halogens / lipophilic byproducts.
5.0 - 12.08020Target elution of 4-Chloro-3-iodo-6-nitro-1H-indazole.
12.0 - 15.05050Column flush for highly polar residual impurities.

Preparative Reverse-Phase HPLC (RP-HPLC)

For applications requiring >99% purity (e.g., biological assays, crystallography), RP-HPLC is mandatory. The core logic here relies on ionization suppression . By utilizing 0.1% Formic Acid (FA), the mobile phase pH is driven down to ~2.7. This is well below the pKa of the electron-deficient indazole, ensuring it remains fully protonated (neutral)[2][5]. Formic acid is explicitly chosen over Trifluoroacetic Acid (TFA) if downstream LC-MS analysis is required, as TFA causes significant ion suppression in electrospray ionization (ESI)[4].

HPLCLogic A Sample Dissolution (DMSO/MeCN) B Prep-HPLC C18 Column (5 µm, 150 x 21.2 mm) A->B E UV-Vis / MS Triggered Fraction Collection B->E C1 Mobile Phase A (H2O + 0.1% FA) D Gradient Elution (Suppressed Ionization) C1->D C2 Mobile Phase B (MeCN + 0.1% FA) C2->D D->B F Lyophilization (High Purity Product) E->F

Preparative RP-HPLC Logic and Mobile Phase Pathway for Acidic Indazoles.

Step-by-Step Methodology:
  • Sample Dissolution: Dissolve the flash-purified product in HPLC-grade DMSO or a 1:1 mixture of DMSO/Acetonitrile (MeCN). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Utilize a robust C18 preparative column (e.g., 5 µm particle size, 150 x 21.2 mm) capable of handling high lipophilicity[4].

  • Method Execution: Run the gradient outlined in Table 2. Set the UV detector to monitor at 254 nm (aromatic core) and 280 nm (nitro group absorbance).

  • Self-Validation & Troubleshooting: Validation Check: Analyze the peak shape of the main eluting band. If peak splitting occurs, it indicates partial ionization; verify that the Formic Acid concentration in both Mobile Phase A and B is exactly 0.1% (v/v)[5].

  • Recovery: Pool the pure fractions and remove the acetonitrile under reduced pressure at 30°C. Lyophilize the remaining aqueous suspension to yield the pure 4-Chloro-3-iodo-6-nitro-1H-indazole as a solid powder.

Table 2: Preparative RP-HPLC Gradient Parameters

Time (min)Flow Rate (mL/min)% Mobile Phase A (H2O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)
0.020.0955
2.020.0955
15.020.02080
17.020.0595
20.020.0955

References

  • Chemical Substance Information: 4-CHLORO-3-IODO-6-NITRO-1H-INDAZOLE. NextSDS. URL:[Link]

  • Indazole Compounds and HPLC Methods (WO2012025474A1). Google Patents.
  • Separation of Indazole on Newcrom R1 HPLC column. SIELC Technologies. URL:[Link]

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. National Institutes of Health (PMC). URL:[Link]

Sources

Application Notes and Protocols: In Vivo Dosing Strategies for 4-Chloro-3-iodo-6-nitro-1H-indazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Specifically, derivatives of 4-Chloro-3-iodo-6-nitro-1H-indazole are emerging as important synthetic intermediates for the development of novel therapeutics, including kinase inhibitors and antileishmanial agents.[1][2][5][6][7] While in vitro data may demonstrate promising activity, the translation to in vivo models presents significant hurdles, primarily centered around establishing a safe and efficacious dosing strategy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust in vivo dosing protocols for this class of compounds.

The presence of a nitroaromatic group and halogen substituents suggests that these compounds may exhibit poor aqueous solubility and a potential for toxicity, both of which necessitate a carefully considered approach to in vivo studies.[8][9][10][11][12][13][14][15] This guide will detail a logical, stepwise progression from initial compound characterization to the design of definitive efficacy studies, with a focus on scientific integrity and data-driven decision-making.

Part 1: Pre-formulation and Compound Characterization

A thorough understanding of the physicochemical properties of the 4-Chloro-3-iodo-6-nitro-1H-indazole compound is the foundation of any successful in vivo study.

1.1. Solubility Assessment

Given the hydrophobic nature of the core structure, poor aqueous solubility is a primary concern that can limit oral bioavailability.[16][17]

Protocol: Kinetic and Thermodynamic Solubility Assessment

  • Kinetic Solubility (Aqueous Buffer):

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, add the DMSO stock to a series of aqueous buffers at different pH values (e.g., pH 5.0, 6.2, 7.4) to achieve a final DMSO concentration of <1%.

    • Shake the plate for 1.5-2 hours at room temperature.

    • Measure the amount of compound in solution using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS) after filtering out any precipitate. This provides an estimate of the solubility under non-equilibrium conditions.

  • Thermodynamic Solubility (Crystalline Material):

    • Add an excess amount of the solid, crystalline test compound to various aqueous buffers.

    • Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant.

Data Interpretation and Causality: Low kinetic and thermodynamic solubility will necessitate the use of enabling formulations to achieve adequate exposure in vivo. The pH-dependency of solubility will inform the selection of appropriate vehicles and may predict potential absorption windows in the gastrointestinal tract.

1.2. Preliminary Toxicity Evaluation

The nitroaromatic moiety is a potential structural alert for toxicity.[8][9][10][11][12][13][14][15] Early in vitro cytotoxicity assessment can provide an initial indication of the compound's therapeutic index.

Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

  • Seed a relevant cancer cell line (if the intended application is oncology) or a standard cell line (e.g., HEK293) in a 96-well plate and allow cells to adhere overnight.

  • Treat the cells with a serial dilution of the 4-Chloro-3-iodo-6-nitro-1H-indazole compound for 48-72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[1]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[1]

  • Measure the absorbance at a specific wavelength (e.g., 492 nm) to determine cell viability.[1]

  • Calculate the IC50 (the concentration that inhibits 50% of cell growth) to quantify the cytotoxic potential.

Part 2: Formulation Development for In Vivo Dosing

The selection of an appropriate vehicle is critical for ensuring consistent and adequate drug exposure. For poorly soluble compounds, specialized formulations are often required.

Formulation Strategies for Poorly Soluble 4-Chloro-3-iodo-6-nitro-1H-indazole Compounds

Formulation TypeCompositionAdvantagesDisadvantages
Aqueous Suspension 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween 80 in waterSimple to prepare; suitable for early-stage studies.May lead to low and variable absorption for very insoluble compounds.[16]
Solution Formulation 10% Ethanol + 80% PEG 300 + 10% TPGSOvercomes dissolution-limited absorption, potentially improving bioavailability at lower doses.[16]May not support dose escalation due to excipient toxicity or drug precipitation upon dilution.[16][17]
Lipid-Based Formulation Oils, self-emulsifying systemsCan enhance solubility and absorption through lymphatic pathways.[18][19]More complex to develop and characterize.
Amorphous Solid Dispersion Drug dispersed in a polymer matrixIncreases the supersaturation state, enhancing dissolution rate and absorption.[18]Requires specialized manufacturing techniques (e.g., spray drying).

Protocol: Preparation of a Simple Aqueous Suspension

  • Weigh the required amount of the 4-Chloro-3-iodo-6-nitro-1H-indazole compound.

  • Prepare the vehicle by dissolving Tween 80 in water, followed by the gradual addition of methylcellulose with stirring until a homogenous solution is formed.

  • Add the test compound to the vehicle.

  • Homogenize the mixture using a suitable method (e.g., sonication, mechanical homogenization) to create a fine, uniform suspension.

  • Visually inspect the suspension for uniformity before each dose administration.

Part 3: Selection of Administration Route

The choice of administration route depends on the study's objective, the compound's properties, and the desired pharmacokinetic profile.

Comparison of Common Administration Routes in Rodents

RouteAbbreviationAbsorption RateTypical Volume (Mouse)Needle Size (Gauge)Key Considerations
IntravenousIVRapid / 100% Bioavailability< 0.2 mL27-30Provides immediate systemic circulation; useful for initial PK studies.[20][21][22][23]
IntraperitonealIPRapid< 2-3 mL25-27Faster absorption than SC; avoids first-pass metabolism.[20][21][22][23][24]
SubcutaneousSCSlow< 2-3 mL (multiple sites)25-27Slower absorption provides a more sustained exposure profile.[20][21][23]
Oral GavagePOVariable< 1-2 mL20-22 (gavage needle)Clinically relevant route, but subject to solubility, permeability, and first-pass metabolism issues.[20][22][23]

Causality in Route Selection: For initial pharmacokinetic and tolerability studies, an intravenous or intraperitoneal route can bypass absorption barriers and provide a clear understanding of the compound's intrinsic disposition and toxicity.[24] For efficacy studies mimicking a clinical scenario, oral administration is often preferred.

Part 4: Dose-Range Finding (DRF) and Tolerability Studies

DRF studies are essential for identifying a range of doses that are safe and provide adequate systemic exposure. These studies determine the Maximum Tolerated Dose (MTD).[25][26][27]

Workflow for a Dose-Range Finding Study

DRF_Workflow cluster_0 Phase 1: Single Dose Escalation cluster_1 Phase 2: Dose Response & MTD Determination A Select Starting Dose (Based on in vitro data, literature) B Dose Group 1 (n=2-3 mice) Administer Low Dose A->B C Monitor for Clinical Signs (24-72 hours) B->C D Dose Escalation Decision C->D E Dose Additional Groups (e.g., Mid & High Doses) D->E If well-tolerated F Collect Blood for PK Analysis E->F G Necropsy & Tissue Collection F->G H Determine MTD (Highest dose with no severe toxicity) G->H

Caption: Workflow for a typical dose-range finding study.

Protocol: Acute Tolerability Study in Mice

  • Animal Model: Select a relevant rodent strain (e.g., Swiss Webster, BALB/c).

  • Group Allocation: Assign animals to groups (e.g., n=3 per group), including a vehicle control group.

  • Dose Selection:

    • Start with a low dose, informed by in vitro cytotoxicity data or literature on similar compounds.

    • Escalate doses in subsequent groups (e.g., 3-fold or 5-fold increments) until signs of toxicity are observed. An example of escalating doses for a 5-nitroindazole derivative was up to a cumulative dose of 200 mg/kg.[28]

  • Administration: Administer the compound via the chosen route (e.g., IP or PO).

  • Monitoring:

    • Observe animals closely for the first few hours post-dosing and then daily for up to 14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing).

    • Measure body weight daily. A body weight loss of >15-20% is often considered a sign of significant toxicity.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or severe signs of toxicity that would interfere with a longer-term study.[25]

Part 5: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the relationship between dose, exposure (PK), and target engagement/biological effect (PD) is crucial for selecting an optimal dosing regimen for efficacy studies.[29][30][31][32][33]

5.1. Pharmacokinetic (PK) Study

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound over time.

Protocol: Single-Dose PK Study in Mice

  • Dosing: Administer a single dose of the 4-Chloro-3-iodo-6-nitro-1H-indazole compound to a cohort of mice (n=3-4 per timepoint) via the chosen route (e.g., IV and PO to determine bioavailability).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein).

  • Plasma Preparation: Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve (a measure of total drug exposure).

    • t1/2: Half-life.

    • F%: Bioavailability (for oral dosing).

Logical Flow for PK/PD-Guided Dose Selection

PKPD_Logic cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_decision Dose Selection for Efficacy PK_Study Conduct PK Study (Determine AUC, Cmax, t1/2) Exposure Establish Dose-Exposure Relationship PK_Study->Exposure Dose_Selection Select Dose & Schedule (Achieves target exposure with acceptable safety) Exposure->Dose_Selection PD_Study In Vivo Target Engagement or Biomarker Modulation Study Efficacy Relate Exposure to Biological Effect PD_Study->Efficacy Efficacy->Dose_Selection

Caption: Integrating PK and PD data for rational dose selection.

5.2. Pharmacodynamic (PD) Study

PD studies measure the effect of the drug on its intended biological target.

Protocol: Target Engagement/Biomarker Modulation Study

  • Model: Use a relevant in vivo model (e.g., a tumor xenograft model for an anti-cancer compound).

  • Dosing: Treat animals with a range of doses of the 4-Chloro-3-iodo-6-nitro-1H-indazole compound.

  • Tissue Collection: At a specific time point post-dose (informed by PK data), collect tumors or relevant tissues.

  • Biomarker Analysis: Measure the level of a biomarker that reflects target engagement. For a kinase inhibitor, this could be the phosphorylation status of a downstream substrate, measured by methods like Western blot or ELISA.

  • Correlation: Correlate the drug exposure (from a satellite group of animals for PK) with the degree of biomarker modulation to establish an exposure-response relationship.

Part 6: Definitive Efficacy Studies

With a well-tolerated dose and an understanding of the PK/PD relationship, definitive efficacy studies can be designed.

Protocol: Xenograft Efficacy Study

  • Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize animals into treatment groups (vehicle control, test compound, positive control).

  • Dosing: Administer the 4-Chloro-3-iodo-6-nitro-1H-indazole compound at the selected dose and schedule (e.g., once daily, PO) for a specified duration (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight as a measure of tolerability.

  • Endpoint: At the end of the study, calculate the Tumor Growth Inhibition (TGI) to determine the anti-tumor efficacy.

Conclusion

Developing an in vivo dosing strategy for a novel compound class like 4-Chloro-3-iodo-6-nitro-1H-indazole requires a systematic, multi-faceted approach. There is no one-size-fits-all protocol; instead, researchers must integrate data from physicochemical characterization, formulation development, toxicology, and PK/PD studies to make informed decisions. By following the principles and protocols outlined in these application notes, scientists can design robust in vivo experiments that yield reliable and translatable data, ultimately accelerating the journey of these promising compounds from the laboratory to potential clinical applications.

References

  • J Hazard Mater. 2020 Nov 15:399:122981.
  • University of Iowa.
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Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Chloro-3-iodo-6-nitro-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 4-Chloro-3-iodo-6-nitro-1H-indazole is a critical functionalization step for downstream cross-coupling in drug discovery. However, researchers frequently encounter depressed yields due to the unique electronic and steric environment of the starting material.

The 6-nitro group strongly withdraws electron density from the indazole core, deactivating it toward electrophilic aromatic substitution (EAS). Concurrently, the 4-chloro substituent introduces significant steric hindrance adjacent to the target C-3 position. Overcoming these barriers requires precise control over base selection, reagent stoichiometry, and reaction thermodynamics[1][2].

Below, you will find our comprehensive troubleshooting guide, optimized protocols, and mechanistic FAQs designed to help you achieve >80% isolated yields.

Mechanistic Pathway & Workflow

To improve yield, we must first understand the causality of the reaction. The transformation relies on the deprotonation of the indazole N1 proton to form a highly nucleophilic indazolide anion, which compensates for the electron-withdrawing nature of the 6-nitro group[1]. This anion then attacks the electrophilic iodine species.

ReactionPathway SM 4-Chloro-6-nitro- 1H-indazole (Deactivated) Base Base (K2CO3) in DMF Deprotonation SM->Base Anion Indazolide Anion (Nucleophilic) Base->Anion Electrophile I2 Addition (Controlled Exotherm) Anion->Electrophile Product 4-Chloro-3-iodo- 6-nitro-1H-indazole Electrophile->Product

Electrophilic iodination pathway via an activated indazolide anion intermediate.

Quantitative Condition Matrix

Selecting the right reagent system is the first step in troubleshooting. The table below summarizes quantitative data for various iodination conditions based on established indazole functionalization methodologies[3][4][5].

Reagent SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Impact & Notes
I₂ (1.5 eq) K₂CO₃ (2.5 eq)DMF20–304–680–86% Standard: Mild, scalable. Minimizes N-iodination.
I₂ (2.0 eq) KOH (4.0 eq)DMF20–251–270–75% Fast: Stronger base accelerates reaction but risks hydrolysis[4].
NIS (1.5 eq) None or TFADMF25–406–1285–90% Cleanest: Direct electrophile generation. Higher cost.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the I₂/K₂CO₃ system, which provides the best balance of yield, safety, and scalability[2][3]. Every step includes a validation checkpoint to ensure the system is functioning as intended before proceeding.

Reagents:

  • 4-Chloro-6-nitro-1H-indazole: 1.0 equivalent

  • Potassium Carbonate (K₂CO₃, powdered, anhydrous): 2.5 equivalents

  • Iodine (I₂): 1.5 equivalents

  • N,N-Dimethylformamide (DMF, anhydrous): 5 volumes (v/w)

  • Sodium Thiosulfate (Na₂S₂O₃) / Water: For quenching

Step-by-Step Methodology:

  • Substrate Activation: Dissolve 4-chloro-6-nitro-1H-indazole in anhydrous DMF in a reaction vessel equipped with a mechanical stirrer and internal temperature probe. Add powdered K₂CO₃.

    • Causality: Powdered K₂CO₃ maximizes surface area for heterogeneous deprotonation. Anhydrous conditions prevent base consumption by water.

  • Anion Generation: Stir the suspension at 20–25 °C for 30–45 minutes.

    • Validation Checkpoint: The solution should visibly darken (typically deep red/brown), confirming the formation of the indazolide anion.

  • Electrophile Addition: Dissolve I₂ in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 1–2 hours. Strictly maintain the internal temperature ≤ 30 °C using a cooling bath[2][3].

    • Causality: The iodination is highly exothermic. Thermal spikes >35 °C lead to oxidative degradation and off-target iodination.

  • Reaction Monitoring: Stir the mixture at 22 °C for 2–4 hours.

    • Validation Checkpoint: Analyze via HPLC/LC-MS. Proceed only when unreacted starting material is < 2% (Area %).

  • Quenching & Precipitation: Slowly pour the reaction mixture into a vigorously stirred, ice-cold aqueous solution of 10% Na₂S₂O₃ (10 volumes)[3][5].

    • Causality: Na₂S₂O₃ reduces unreacted I₂ to water-soluble iodide (I⁻), preventing iodine from complexing with the product and causing discoloration or yield loss during filtration.

  • Isolation: Stir the resulting slurry for 1 hour to mature the precipitate. Filter the solid, wash thoroughly with deionized water to remove DMF and inorganic salts, and dry in a vacuum oven at 50 °C to constant weight[3].

Troubleshooting & FAQs

Q1: My reaction stalls at 50-60% conversion. How do I push it to completion?

A: Stalled conversions in heavily deactivated indazoles are usually caused by either wet solvent or poor base surface area. Water in the DMF will react with the iodine to form hypoiodous acid and eventually iodate, consuming your electrophile. Action: Ensure your DMF is strictly anhydrous (<50 ppm water). If the reaction still stalls, add an additional 0.5 eq of I₂ and 0.5 eq of K₂CO₃ and stir for another 2 hours.

Q2: I am seeing significant discoloration (dark brown/purple) in my final isolated powder. Is the product degrading?

A: Dark discoloration is rarely product degradation; it is almost always trapped elemental iodine (I₂) or an iodine-product charge-transfer complex. Action: Your quench was insufficient. Resuspend the crude solid in a 5% aqueous sodium thiosulfate solution, stir vigorously for 30 minutes at room temperature, filter, and wash with water[5]. The product should be a pale yellow to off-white solid[3].

Q3: Why is the yield lower when I scale up the reaction from 1 gram to 50 grams?

A: Scale-up failures in this chemistry are thermal in nature. The reaction between the indazolide anion and iodine is highly exothermic[2][3]. At a 1-gram scale, ambient cooling is sufficient. At 50 grams, the surface-area-to-volume ratio drops, causing the internal temperature to spike. Temperatures above 35 °C promote the formation of N-iodo species and poly-iodinated impurities. Action: Implement active jacket cooling, slow the iodine addition rate to 2–3 hours, and monitor the internal temperature probe continuously.

Q4: Can I use N-Iodosuccinimide (NIS) instead of Iodine?

A: Yes. NIS is an excellent alternative and often provides a cleaner impurity profile because it avoids the generation of iodide (I⁻) byproducts that can participate in equilibrium reactions. However, NIS is significantly more expensive. If using NIS, you can often omit the K₂CO₃ base or use a catalytic amount of acid (like TFA) to activate the NIS, though base-mediated NIS iodination also works well for deactivated substrates.

TroubleshootingTree Start Issue: Low Isolated Yield (< 70%) HPLC In-Process Control: Analyze via HPLC Start->HPLC Unreacted Observation: High Unreacted SM HPLC->Unreacted SideProd Observation: High Impurities HPLC->SideProd Loss Observation: Clean HPLC, Low Mass HPLC->Loss Fix1 Action: Use anhydrous DMF, increase K2CO3/I2 eq. Unreacted->Fix1 Fix2 Action: Control exotherm (<30°C), slow down I2 addition SideProd->Fix2 Fix3 Action: Ensure complete precipitation, check Na2S2O3 quench volume Loss->Fix3

Troubleshooting decision tree for diagnosing and resolving low yields in indazole iodination.

References

  • WO2006048745A1 - Methods for preparing indazole compounds. Google Patents.
  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available at:[Link]

Sources

Technical Support Center: Optimizing the Iodination of 4-Chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield limitations, regioselectivity issues, or degradation during the iodination of deactivated indazole scaffolds.

Below, you will find a deep dive into the mechanistic causality of side product formation, a targeted troubleshooting FAQ, quantitative condition comparisons, and a self-validating experimental protocol.

Mechanistic Insight: The Challenge of the Substrate

Functionalizing 4-chloro-6-nitro-1H-indazole is notoriously difficult due to the synergistic deactivation of the indazole core by its substituents:

  • Steric Hindrance: The 4-chloro group physically obstructs the trajectory of the bulky iodine electrophile approaching the target C-3 carbon.

  • Electronic Deactivation: The 6-nitro group is a powerful electron-withdrawing group (EWG). It depletes the π -electron density of the indazole ring via resonance, drastically reducing the nucleophilicity of the C-3 position .

  • Kinetic vs. Thermodynamic Control: Because the C-3 position is deactivated, the deprotonated N-1 nitrogen becomes the most accessible nucleophile. Iodination often occurs at N-1 first (kinetically favored), requiring sustained thermal energy to drive the migration of the iodine atom to the C-3 position (thermodynamically favored) .

Pathway SM 4-Chloro-6-nitro-1H-indazole (Deactivated Core) Reagents Electrophilic Iodine (I2 or NIS) SM->Reagents Base / Solvent N_Iodo 1-Iodo Intermediate (Kinetic Product) Reagents->N_Iodo Rapid (Low Temp) Tar Oxidative Degradation (Tar / Side Products) Reagents->Tar Excess I2 / Strong Base Prolonged Time C_Iodo 3-Iodo Target (Thermodynamic Product) N_Iodo->C_Iodo Heat (60°C) Iodine Migration

Reaction pathways and side product formation during indazole iodination.

Troubleshooting Guide & FAQs

Q: My LC-MS shows the correct product mass, but NMR indicates iodination at the nitrogen (N-1). How do I fix this? A: You are trapping the kinetic intermediate. Iodination at the highly nucleophilic N-1 position is rapid . However, the N-I bond is weaker than the C-I bond. Causality & Solution: Do not quench the reaction prematurely. The N-iodinated species requires thermal energy to undergo migration to the thermodynamically stable C-3 position. Extend your reaction time to 12–16 hours and maintain heating at 60 °C .

Q: I am observing significant dark, tarry baseline material on my TLC. What causes this? A: This is oxidative degradation of the indazole core. Causality & Solution: Strong bases like KOH combined with excess I2​ can generate hypoiodite ( IO− ) and other aggressive oxidants [[1]]([Link]). These species oxidize the electron-poor indazole ring into complex polymeric tars. To resolve this, switch to a milder base like K2​CO3​ and strictly limit I2​ to 1.1–1.2 equivalents .

Q: Why am I recovering mostly unreacted starting material despite using standard I2​ /KOH conditions? A: The 4-chloro and 6-nitro groups create a high activation energy barrier for electrophilic aromatic substitution . Causality & Solution: Standard room-temperature conditions are insufficient. Switch to a highly soluble base ( K2​CO3​ in DMF) and elevate the temperature to 60 °C. Alternatively, use a stronger electrophile like N-Iodosuccinimide (NIS) in the presence of a catalytic acid (e.g., TFA).

Troubleshooting Start Issue Detected: Low Yield / Impurities Check1 Is unreacted SM present? Start->Check1 Action1 Increase Temp to 60°C or use NIS/TFA Check1->Action1 Yes Check2 Is N-iodination observed? Check1->Check2 No Action2 Extend reaction time Maintain heating Check2->Action2 Yes Check3 Are oxidation products forming? Check2->Check3 No Action3 Reduce I2 equivalents Use milder base (K2CO3) Check3->Action3 Yes

Troubleshooting workflow for optimizing C3-iodination of deactivated indazoles.

Quantitative Data: Comparison of Iodination Conditions

The table below summarizes the impact of different reagent systems on the formation of side products versus the desired 3-iodo target.

Reagent SystemBase / AdditiveSolventTemp (°C)Time (h)Major Side ProductTypical Yield (C-3 Iodo)
I2​ (1.5 eq)KOH (2.5 eq)DMF252N-Iodo intermediate (~30%)< 40%
I2​ (1.2 eq) K2​CO3​ (2.0 eq) DMF 60 16 Unreacted SM (< 5%) 85%
NIS (1.2 eq)TFA (cat.)MeCN8012Di-iodo species (< 5%)78%
I2​ (2.0 eq)NaOH (3.0 eq) H2​O /THF6024Oxidative degradation (Tar)45%

Self-Validating Experimental Protocol

Objective: Regioselective C-3 Iodination via Thermodynamic Control. This protocol minimizes oxidative tarring and ensures the complete conversion of the kinetic N-iodo intermediate .

Step 1: Deprotonation (Activation)

  • Action: Dissolve 4-chloro-6-nitro-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered K2​CO3​ (2.0 eq) and stir at 25 °C for 30 minutes.

  • Causality: K2​CO3​ deprotonates the N-H bond, forming the highly reactive indazolide anion. It is mild enough to prevent base-catalyzed hydrolysis of the solvent or substrate.

  • Validation Checkpoint: The solution should transition from pale yellow to a deeper, homogeneous amber color, indicating successful anion formation.

Step 2: Electrophilic Addition

  • Action: Add I2​ (1.2 eq) portion-wise over 10 minutes.

  • Causality: Portion-wise addition prevents localized concentration spikes of I2​ , which can trigger runaway oxidative side reactions .

  • Validation Checkpoint: The solution will turn dark brown. A slight exotherm may be felt as kinetic N-iodination occurs rapidly.

Step 3: Thermodynamic Isomerization

  • Action: Heat the reaction mixture to 60 °C and stir for 12–16 hours.

  • Causality: Thermal energy overcomes the activation barrier required to break the kinetic N-I bond and form the thermodynamically stable C-3 iodo product .

  • Validation Checkpoint: TLC (Eluent: 3:1 Hexanes/EtOAc) should show the complete disappearance of the higher-Rf N-iodo intermediate and the consolidation of a single, UV-active product spot.

Step 4: Quenching and Isolation

  • Action: Cool to room temperature. Pour the mixture into an ice-cold, saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) with vigorous stirring.

  • Causality: Thiosulfate rapidly reduces unreacted I2​ to water-soluble iodide ( I− ), halting all oxidative processes.

  • Validation Checkpoint: The dark brown color must completely dissipate, leaving a bright yellow/off-white precipitate. If the precipitate remains brown, unreacted iodine is still present; add more thiosulfate.

  • Action: Filter the precipitate, wash with copious amounts of deionized water (to remove DMF and inorganic salts), and dry under vacuum.

References

  • Methods for preparing indazole compounds. Google Patents (WO2006048745A1).
  • HFIP in Organic Synthesis. Chemical Reviews, ACS Publications. Available at:[Link]

Sources

preventing thermal degradation of 4-Chloro-3-iodo-6-nitro-1H-indazole during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 4-Chloro-3-iodo-6-nitro-1H-indazole (CAS: 885519-25-5).

As a highly functionalized indazole derivative, this compound is a critical building block in medicinal chemistry and drug development[1]. However, the presence of three distinct reactive moieties—a photolabile/thermolabile 3-iodo group, an electron-withdrawing 6-nitro group, and a 4-chloro substituent—creates a complex stability profile[2][3].

This guide is designed for researchers and application scientists to understand the underlying mechanisms of its degradation, troubleshoot common storage issues, and implement self-validating protocols to ensure experimental reproducibility.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the thermodynamic vulnerabilities of the molecule:

  • Thermolytic & Photolytic Dehalogenation: The carbon-iodine (C-I) bond at the 3-position is the weakest covalent bond in the molecule (bond dissociation energy ~240 kJ/mol). Exposure to thermal stress or UV/visible light induces homolytic cleavage, releasing iodine radicals ( I∙ ) that rapidly dimerize into molecular iodine ( I2​ ), causing the material to turn brown[4].

  • Nitro-Group Instability: The 6-nitro group is highly sensitive to extreme heat and strong reducing agents. Under thermal stress, nitroaromatics can undergo exothermic decomposition, releasing nitrogen oxides ( NOx​ )[2][5].

  • Tautomerization and Aggregation: The 1H-indazole core can tautomerize to the 2H-indazole form. Moisture and heat can catalyze intermolecular hydrogen bonding, leading to polymorphic shifts and reduced solubility in organic solvents.

DegradationPathways Compound 4-Chloro-3-iodo-6-nitro-1H-indazole (Intact) Thermal Thermal Stress (>25°C) Compound->Thermal Photo Photon Exposure (UV/Vis Light) Compound->Photo Moisture Atmospheric Moisture (H2O) Compound->Moisture Deiodination Homolytic C-I Cleavage (Release of I2 / Radicals) Thermal->Deiodination NitroDecomp Nitro Reduction / NOx Release (Exothermic) Thermal->NitroDecomp Photo->Deiodination Hydrolysis Aggregation & Tautomeric Shift (Insolubility) Moisture->Hydrolysis

Caption: Mechanistic pathways of 4-Chloro-3-iodo-6-nitro-1H-indazole degradation under environmental stress.

Frequently Asked Questions & Troubleshooting

Q1: My powder was originally yellow-tan, but it has developed a dark brown discoloration. Is it still usable? A1: The dark brown discoloration is a classic hallmark of C-I bond degradation, resulting in the accumulation of free molecular iodine ( I2​ )[4]. This indicates that the compound has been exposed to light or excessive heat.

  • Troubleshooting: Do not use the compound for sensitive cross-coupling reactions (e.g., Suzuki or Sonogashira), as the loss of the iodo-substituent will drastically reduce your yield. Run an LC-MS or HPLC assay (see Protocol 2) to quantify the purity. If purity is <95%, discard or repurify via flash chromatography.

Q2: What are the absolute best practices for long-term storage? A2: To arrest both thermal and oxidative degradation pathways, the compound must be stored at 2–8°C (refrigerated) or -20°C (freezer) for long-term preservation[3][5][6]. It must be kept in an amber or opaque, tightly sealed container to prevent photolytic cleavage, and purged with an inert gas (Argon or Nitrogen) to displace oxygen and moisture[3].

Q3: We received a shipment, and the cold packs were completely melted. Has the compound degraded? A3: Short-term temperature excursions (e.g., 3–5 days at ambient temperature during shipping) are generally tolerated if the container remains completely sealed and protected from light. The thermal degradation of indazoles is a kinetic process; while 2–8°C is required to guarantee a multi-year shelf life, a few days at 25°C will not cause immediate catastrophic failure[7][8]. However, you must immediately transfer it to a 2–8°C environment and verify purity before use.

Q4: Why does the compound crash out of my DMSO stock solution after a few weeks, even when stored at 4°C? A4: DMSO is highly hygroscopic. If the stock solution absorbs atmospheric moisture, water acts as an antisolvent for highly halogenated indazoles, causing precipitation. Furthermore, freezing and thawing DMSO (freezing point ~19°C) can induce aggregation.

  • Solution: Prepare single-use aliquots of DMSO stocks and store them at -20°C in a desiccator. Thaw completely at room temperature and vortex before use.

Quantitative Data: Storage Conditions & Impurity Profiling

Table 1: Recommended Storage Matrix and Expected Shelf Life

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifeRationale
Optimal (Long-Term) 2°C to 8°CArgon / NitrogenOpaque/Amber vial> 24 MonthsMinimizes thermal kinetic energy; prevents oxidation and photolysis[3][6].
Acceptable (Short-Term) 20°C to 25°CDesiccatorOpaque/Amber vial< 3 MonthsAcceptable for active daily use; desiccant prevents moisture-induced aggregation[8].
High Risk (Avoid) > 30°CAmbient AirClear glass< 1 WeekRapid deiodination; risk of nitro group decomposition[2][9].

Self-Validating Experimental Protocols

Protocol 1: Inert Aliquoting Workflow (Schlenk/Glovebox Method)

To prevent the introduction of moisture and oxygen during routine handling, follow this self-validating workflow. Validation check: The compound should remain a free-flowing, yellow-tan powder without clumping.

  • Preparation: Bring the sealed vial of 4-Chloro-3-iodo-6-nitro-1H-indazole from the 2–8°C refrigerator to room temperature before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Environment: Transfer the vial into a nitrogen-filled glovebox or use a Schlenk line with a continuous Argon counter-flow.

  • Aliquoting: Weigh out the required mass into pre-dried, amber glass vials.

  • Purging: If using a Schlenk line, cap the new vials with septa. Apply a gentle vacuum for 5 seconds, then backfill with Argon. Repeat this cycle 3 times.

  • Sealing: Wrap the caps tightly with Parafilm and immediately return the master vial and unused aliquots to the 2–8°C refrigerator[3].

StorageWorkflow Equilibrate 1. Equilibrate to RT (Prevents Condensation) Glovebox 2. Transfer to Inert Atmosphere Equilibrate->Glovebox Aliquoting 3. Aliquot into Amber Vials Glovebox->Aliquoting Purge 4. Argon Purge (Vacuum/Fill x3) Aliquoting->Purge Store 5. Store at 2-8°C with Desiccant Purge->Store

Caption: Step-by-step workflow for the safe handling and aliquoting of sensitive indazole derivatives.

Protocol 2: Forced Degradation & Integrity Assay (HPLC-UV)

If thermal degradation is suspected, run this rapid assay to validate compound integrity.

  • Sample Prep: Dissolve 1 mg of the suspected compound in 1 mL of HPLC-grade Acetonitrile (ACN). Filter through a 0.22 µm PTFE syringe filter.

  • Column: C18 Reverse-Phase column (e.g., 50 mm × 4.6 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm.

  • Data Interpretation:

    • The intact 4-Chloro-3-iodo-6-nitro-1H-indazole will elute as a single sharp peak.

    • Degradation Signature: If thermal deiodination has occurred, a new peak (the de-iodinated 4-Chloro-6-nitro-1H-indazole) will elute earlier than the parent peak due to decreased lipophilicity.

References

Sources

Technical Support Center: Optimizing Recrystallization of 4-Chloro-3-iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 4-Chloro-3-iodo-6-nitro-1H-indazole via recrystallization. The content is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Physicochemical Profile & Starting Considerations

4-Chloro-3-iodo-6-nitro-1H-indazole is a substituted aromatic heterocycle. Its purification is critically dependent on its solubility profile, which is dictated by its distinct functional groups: the polar nitro group, the hydrogen-bonding capable indazole N-H, and the lipophilic chloro and iodo substituents.[1] While precise experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogues.[1][2][3] The high melting points of similar nitroindazoles suggest that the compound is likely a stable solid at room temperature, making it an excellent candidate for purification by recrystallization.[1]

PropertyValue / Expected CharacteristicsSource / Rationale
Molecular Formula C₇H₃ClIN₃O₂[1]
Molecular Weight 323.47 g/mol [1]
Appearance Likely a yellow or orange crystalline solidBased on related nitroaromatic compounds.
Expected Solubility Low in non-polar solvents (e.g., Hexane). Moderate to high in polar organic solvents (e.g., Ethanol, Ethyl Acetate, Acetone), especially upon heating. Very low in water.[1][4]The "like dissolves like" principle suggests polar solvents are a good starting point due to the nitro group and indazole core.[4]
Expected Melting Point High (>200 °C)Based on analogs like 5-nitro-1H-indazole (207°C) and 4-chloro-3-iodo-1H-indazole (223-224°C).[1] A high melting point is advantageous as it reduces the risk of "oiling out".[5]

Logical Workflow for Recrystallization Optimization

The following diagram outlines the decision-making process for developing a successful recrystallization protocol, from initial solvent screening to final crystal isolation.

Recrystallization_Workflow Crude Crude 4-Chloro-3-iodo- 6-nitro-1H-indazole Screening Small-Scale Solvent Screening (See Protocol 1) Crude->Screening SingleSolvent Test Single Solvents (e.g., Ethanol, Ethyl Acetate) Screening->SingleSolvent Start here MixedSolvent Test Mixed-Solvent Systems (e.g., EtOH/Water, EtOAc/Hexane) Screening->MixedSolvent If single solvents fail IdealFound Ideal Solvent System Identified? SingleSolvent->IdealFound MixedSolvent->IdealFound IdealFound->Screening No, refine choices ScaleUp Scale-Up Recrystallization (See Protocol 2) IdealFound->ScaleUp Yes Dissolve Dissolve in Minimum Hot Solvent ScaleUp->Dissolve HotFilter Hot Gravity Filtration (If insoluble impurities present) Dissolve->HotFilter Cool Slow Cooling to Room Temp Followed by Ice Bath HotFilter->Cool Collect Collect Crystals by Vacuum Filtration Cool->Collect WashDry Wash with Cold Solvent & Dry Collect->WashDry PureProduct Pure Crystalline Product WashDry->PureProduct

Caption: Decision workflow for selecting and implementing a recrystallization solvent system.

Troubleshooting Guide & FAQs

Q1: Where should I begin with solvent selection for this compound?

A: Start with the principle of "like dissolves like".[4] Given the polar nitro group and the hydrogen-bonding indazole moiety, polar solvents are the most logical starting point.[4] A good recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[6]

We recommend screening a panel of solvents with varying polarities. Good candidates include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl Acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

Based on protocols for similar substituted indazoles, mixed-solvent systems are often highly effective.[7] Common pairs include ethanol/water or ethyl acetate/hexane.[7][8]

Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[8] This is a common issue, especially with compounds containing impurities or when the solution is too concentrated.[4] It happens when the temperature of the saturated solution is higher than the melting point of the solute.

Solutions:

  • Add More Solvent: The most common cause is excessive concentration. Re-heat the mixture until the oil fully redissolves, then add more of the same solvent (10-20% increase) to lower the saturation point.[4][8]

  • Slow Down Cooling: Rapid cooling favors oil formation. Once the compound is dissolved, allow the flask to cool slowly on the benchtop, insulated with a cork ring and covered. Only after it has reached room temperature should you consider using an ice bath.[8]

  • Change the Solvent System: The boiling point of your chosen solvent may be too high. Switch to a solvent or solvent mixture with a lower boiling point.[8]

Q3: I have cooled the solution, but no crystals have formed. What should I do?

A: A failure to crystallize usually indicates that the solution is not sufficiently supersaturated, or that crystal nucleation has not been initiated.

Solutions:

  • Induce Nucleation: Scratch the inside of the flask just below the surface of the liquid with a clean glass rod.[4] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution.[8][9] This provides a perfect template for further crystallization.

  • Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much, or the solution may become overly concentrated and oil out.

  • Ensure Sufficient Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the mother liquor.

Q4: My final crystal yield is very low. How can I maximize my recovery?

A: A low yield is typically due to one of three factors: using too much solvent, incomplete crystallization, or losing product during the washing step.[8]

Solutions:

  • Use Minimum Solvent: During the dissolution step, add the hot solvent in small portions, swirling and heating, until the solid just dissolves. Using a large excess of solvent will keep more of your product dissolved in the mother liquor upon cooling.[8]

  • Maximize Cooling: Ensure the flask is cooled in an ice bath for an adequate amount of time (e.g., 30-60 minutes) after it has slowly reached room temperature. This significantly decreases the solubility of the compound.[8]

  • Proper Washing Technique: Never wash the collected crystals with room-temperature solvent, as this will dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[8]

Q5: When and how should I use a mixed-solvent system?

A: A mixed-solvent system is ideal when no single solvent provides the desired steep solubility curve (i.e., highly soluble when hot, poorly soluble when cold).[4][10] This is common when a compound is too soluble in one solvent (even when cold) and barely soluble in another (even when hot).

Procedure:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is more soluble).[4][10]

  • While keeping the solution hot, add the "bad" anti-solvent (the one in which it is poorly soluble) dropwise until you observe persistent cloudiness (turbidity). This is the point of saturation.[4][10]

  • Add a few more drops of the "good" hot solvent to re-dissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Q6: What are the likely impurities and how do I know if my product is pure?

A: Impurities in the synthesis of complex molecules like this can include unreacted starting materials, reagents, or, most commonly, positional isomers formed during electrophilic substitution steps (e.g., nitration or halogenation).[7][11] The goal of recrystallization is to separate your desired product from these impurities, which should ideally have different solubility profiles.

Purity Assessment:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative technique. A pure sample will show a single major peak in the chromatogram.[8]

Troubleshooting Decision Flow

This diagram provides a quick reference for diagnosing and solving common recrystallization problems.

Troubleshooting_Flow Start Recrystallization Attempt Outcome Observe Outcome Start->Outcome OilingOut Problem: 'Oiling Out' Outcome->OilingOut Liquid separates NoCrystals Problem: No Crystals Form Outcome->NoCrystals Solution remains clear LowYield Problem: Low Yield Outcome->LowYield Few crystals appear Success Success: Clean Crystals Formed Outcome->Success Good crystal formation Sol_Oil Solution: 1. Re-heat, add more solvent. 2. Cool much slower. 3. Change solvent system. OilingOut->Sol_Oil Sol_NoCry Solution: 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Evaporate some solvent & re-cool. NoCrystals->Sol_NoCry Sol_Yield Solution: 1. Use minimum hot solvent. 2. Ensure thorough cooling (ice bath). 3. Wash crystals with ice-cold solvent. LowYield->Sol_Yield

Caption: A flowchart for diagnosing and resolving common recrystallization issues.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent pair using a minimal amount of crude material.

  • Place approximately 20-30 mg of crude 4-Chloro-3-iodo-6-nitro-1H-indazole into a small test tube.

  • Add the chosen solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage (max. 1 mL).[6]

  • If the solid does not dissolve, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Evaluation: An ideal solvent is one in which the compound is sparingly soluble at room temperature, fully soluble at high temperature, and forms a large volume of crystalline precipitate upon cooling.[6] Reject solvents that dissolve the compound at room temperature or fail to dissolve it when hot.

Protocol 2: Optimized Recrystallization Procedure (Example using Ethanol/Water)

This protocol assumes that an ethanol/water mixture has been identified as a suitable solvent system.

  • Place the crude 4-Chloro-3-iodo-6-nitro-1H-indazole into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a boiling chip or a magnetic stir bar.

  • Heat the flask on a hot plate and add the minimum amount of hot ethanol required to completely dissolve the solid.

  • If any insoluble impurities remain, perform a hot gravity filtration at this stage.

  • To the hot, clear solution, add hot water dropwise until the first sign of persistent cloudiness appears.

  • Add a few drops of hot ethanol to re-clarify the solution.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

  • Once cool, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small portion of ice-cold ethanol/water mixture.

  • Allow the crystals to dry completely under vacuum. Determine the yield and assess purity via melting point analysis or another appropriate technique.

References

  • Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates. (n.d.). Benchchem.
  • Recrystallization. (n.d.).
  • Solvent selection for effective recrystallization of nitroaromatic compounds. (n.d.). Benchchem.
  • Crystallization. (n.d.).
  • 3-Iodo-4-chloro-5-nitro-(1H)indazole. (2024, August 9). Smolecule.
  • Recrystallization. (n.d.).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • Guide for crystallization. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Application Notes and Protocols for the Regioselective Synthesis of 3-Iodo-6-methyl-4-nitro-1H-indazole. (n.d.). Benchchem.
  • 6-CHLORO-4-NITRO-1H-INDAZOLE Formula. (n.d.). ECHEMI.
  • 4-CHLORO-3-IODO-6-NITRO-1H-INDAZOLE — Chemical Substance Information. (n.d.). NextSDS.
  • A Technical Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole: Synthesis, Properties, and Experimental Protocols. (n.d.). Benchchem.
  • Impurities and Degradation products. (n.d.). ArtMolecule.

Sources

Validation & Comparative

Reactivity Comparison Guide: 4-Chloro-3-iodo-6-nitro-1H-indazole vs. 3-Iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indazole core is a cornerstone of modern medicinal chemistry, particularly in the development of targeted kinase inhibitors such as the FDA-approved renal cell carcinoma drug, Axitinib. For drug development professionals and synthetic chemists, selecting the correct halogenated indazole building block is critical.

This technical guide provides an objective, data-driven comparison between two highly valuable intermediates: 3-iodo-6-nitro-1H-indazole and its more complex analog, 4-chloro-3-iodo-6-nitro-1H-indazole . By dissecting the steric and electronic causality introduced by the C4-chlorine atom, this guide establishes robust, self-validating protocols for achieving high-yielding, chemoselective cross-coupling transformations.

Structural and Electronic Causality (The "Why")

To master the reactivity of these substrates, one must understand the underlying electronic and steric forces dictating their behavior in transition-metal catalysis.

The Baseline: 3-Iodo-6-nitro-1H-indazole

In1, the C6-nitro group acts as a powerful electron-withdrawing group via both resonance (-M) and inductive (-I) effects. This significantly depletes the electron density of the indazole π -system.

  • Mechanistic Impact: The electron-deficient nature of the ring accelerates the oxidative addition of Pd(0) into the C3-I bond. However, it can simultaneously retard the transmetalation and reductive elimination steps, necessitating optimized ligand environments to maintain catalytic turnover.

The Complexity of the C4-Chloro Analog

The introduction of a chlorine atom at the C4 position in 4-chloro-3-iodo-6-nitro-1H-indazole fundamentally alters the molecule's reactivity profile through two competing mechanisms:

  • Orthogonal Steric Hindrance: The C4-chlorine is directly adjacent (ortho) to the reactive C3-iodo site. This creates a severe steric clash, physically blocking the approach of standard, bulky palladium-phosphine complexes. Oxidative addition at C3 is kinetically hindered compared to the unchlorinated analog.

  • Chemoselectivity Dilemma: While C-I bonds generally undergo oxidative addition faster than C-Cl bonds, the extreme electron deficiency caused by the synergistic withdrawal of the C6-NO2 and C4-Cl groups makes the C4-Cl bond highly susceptible to unwanted insertion. If the catalyst is forced to high temperatures to overcome the C3 steric barrier, unselective over-coupling at both the C3 and C4 positions becomes a major risk.

Comparative Reactivity Profile

Cross-Coupling Dynamics

The 2 relies heavily on Suzuki-Miyaura and Heck couplings.

  • 3-Iodo-6-nitro-1H-indazole couples smoothly under standard conditions (e.g., Pd(PPh3)4 or Pd(dppf)Cl2). It has been successfully utilized in 3.

  • 4-Chloro-3-iodo-6-nitro-1H-indazole demands sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or RuPhos). The choice of XPhos is not arbitrary; its bulky framework creates a highly active, mono-ligated L1​Pd(0) species that is uniquely capable of navigating the C4-chloro steric bulk while strictly avoiding oxidative addition into the C-Cl bond.

N1-Alkylation and Protection

The N-H acidity (pKa) is lower in the 4-chloro derivative due to the added inductive effect of the halogen. Both substrates require robust N1-protection (e.g., Tetrahydropyranyl (THP) or Acetyl) prior to cross-coupling to prevent the formation of unreactive Pd-indazolate complexes and to direct regioselectivity.

Quantitative Data Comparison

The following table summarizes representative quantitative parameters for a standard Suzuki-Miyaura coupling (using phenylboronic acid) to highlight the divergent requirements of the two substrates.

Parameter3-Iodo-6-nitro-1H-indazole4-Chloro-3-iodo-6-nitro-1H-indazole
Primary Coupling Site C3-IodoC3-Iodo (Requires strict selectivity)
Steric Hindrance at C3 LowHigh (Due to ortho C4-Cl clash)
Optimal Pd Catalyst System Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 / XPhos
Typical Reaction Temperature 80 °C100 °C
Chemoselectivity Risk None (Single halogen)High (Risk of C4-Cl over-coupling)
N-H pKa (Relative) AcidicHighly Acidic (-I effect of C4-Cl)
Typical Yield (Optimized) >85%70 - 75%

Mechanistic Visualization

The following diagram illustrates the divergent mechanistic pathways and the necessity of ligand control when navigating the sterically hindered 4-chloro analog.

Reactivity_Comparison cluster_0 Baseline Reactivity: 3-Iodo-6-nitro-1H-indazole cluster_1 Hindered Reactivity: 4-Chloro-3-iodo-6-nitro-1H-indazole A Unhindered C3-I Bond B Rapid Pd(0) Insertion A->B Standard Ligands (e.g., PPh3) C High-Yield C3-Coupled Product B->C Transmetalation & Reductive Elimination D Sterically Hindered C3-I & Reactive C4-Cl E Selective C3-I Insertion D->E Bulky Ligands (XPhos) Controlled Temp F Unselective Over-Coupling (C3 & C4) D->F Standard Ligands High Temp G Chemoselective C3 Product E->G Cross-Coupling

Mechanistic divergence in Pd-coupling due to C4-chloro steric and electronic effects.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through observable physical or chemical changes.

Protocol 1: N1-THP Protection of 4-Chloro-3-iodo-6-nitro-1H-indazole

Protecting the acidic N-H is mandatory to prevent catalyst poisoning.

  • Setup: To an oven-dried 100 mL round-bottom flask, add 4-chloro-3-iodo-6-nitro-1H-indazole (1.0 eq) and anhydrous DMF (0.2 M). Stir under a nitrogen atmosphere.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) followed by a catalytic amount of methanesulfonic acid (0.1 eq).

  • Reaction & Monitoring: Stir at room temperature for 4-6 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material is highly polar and will streak near the baseline. The successful THP-protected product will appear as a distinct, non-polar, UV-active spot at a higher Rf (~0.6).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3​ .

    • Self-Validation: The immediate evolution of CO2​ gas visually confirms the neutralization of the acid catalyst.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling at C3

This protocol utilizes XPhos to overcome C4-sterics while preventing C4-Cl insertion, a technique adapted from established4.

  • Preparation: In a Schlenk tube, combine the THP-protected 4-chloro-3-iodo-6-nitro-1H-indazole (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous K3​PO4​ (2.0 eq).

  • Catalyst Loading: Add Pd2​(dba)3​ (2.5 mol%, equivalent to 5 mol% Pd) and XPhos (10 mol%).

    • Causality Note: The 1:2 Pd-to-ligand ratio ensures the complete formation of the active mono-ligated Pd-XPhos complex, which is strictly required to prevent C-Cl insertion.

  • Degassing: Add a degassed solvent mixture of Toluene/Water (10:1, 0.1 M). Subject the mixture to three freeze-pump-thaw cycles to ensure a strictly anaerobic environment.

  • Heating: Heat the sealed tube to 100 °C for 12 hours.

  • Validation & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Purify via flash chromatography. LC-MS analysis of the crude mixture should confirm a mass corresponding to the mono-coupled product, verifying the preservation of the C4-chlorine atom.

References

  • Benchchem Technical Support Team.
  • American Chemical Society. "Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions.
  • National Institutes of Health (PMC). "Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review." PMC.
  • Smolecule. "3-Iodo-4-chloro-5-nitro-(1H)indazole - Chemical Reactions and Synthesis Methods.

Sources

Benchmarking 4-Chloro-3-iodo-6-nitro-1H-indazole: A Comprehensive Guide to Halogenated Indazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of medicinal chemistry, I frequently encounter the challenge of designing modular synthetic routes for complex pharmacophores. The selection of the starting scaffold is the most critical decision in this process. 4-Chloro-3-iodo-6-nitro-1H-indazole (CAS: 885519-25-5) represents a masterclass in orthogonal reactivity.

This guide objectively benchmarks this highly functionalized scaffold against other common halogenated indazoles, providing researchers and drug development professionals with the mechanistic rationale and self-validating experimental protocols necessary to leverage it in advanced drug design, particularly for kinase inhibitors [1].

Structural & Physicochemical Benchmarking

The indazole core is a privileged scaffold that mimics the purine ring of ATP, allowing it to anchor securely within the hinge region of various protein kinases [2]. However, the true utility of an indazole lies in its substitution pattern.

Halogenation tunes lipophilicity, modulates metabolic stability, and provides synthetic handles for late-stage diversification [3]. Table 1 benchmarks 4-Chloro-3-iodo-6-nitro-1H-indazole against alternative scaffolds to highlight its unique advantages in multi-step synthesis.

Table 1: Comparative Reactivity and Application Profile
ScaffoldSubstitution PatternPrimary Reactive SiteSecondary Synthetic HandleKey Application / Advantage
4-Chloro-3-iodo-6-nitro-1H-indazole C3-I, C4-Cl, C6-NO₂C3 (Pd-Catalyzed Coupling)C6 (Nitro reduction to amine)Ideal for complex, multi-targeted kinase inhibitors; offers 3 orthogonal vectors.
3-Iodo-1H-indazole C3-IC3 (Pd-Catalyzed Coupling)N1 (Alkylation/Arylation)Basic fragment screening; lacks handles for deep structural elaboration.
3-Bromo-5-chloro-1-methyl-1H-indazole N1-Me, C3-Br, C5-ClC3 (Pd-Catalyzed Coupling)C5 (Late-stage coupling via C-Cl)Antimicrobial and oncology scaffolds; N1 is blocked, limiting hinge-binding potential.
5-Fluoro-1H-indazole C5-FN1 (Alkylation/Arylation)C3 (Direct C-H activation)Fluorinated pharmacophores; requires harsh C-H activation conditions for C3 functionalization.

Orthogonal Reactivity & Synthetic Workflows

The design of 4-Chloro-3-iodo-6-nitro-1H-indazole is intentionally asymmetric to allow for sequential, highly controlled functionalization.

  • C3-Iodo: The most reactive site for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira).

  • C4-Chloro: Provides steric hindrance to lock the conformation of C3-substituents and acts as a secondary, less reactive handle.

  • C6-Nitro: An electron-withdrawing group that lowers the pKa of the N1 proton (facilitating N-alkylation) and serves as a masked primary amine for late-stage amide/urea formation.

G A 4-Chloro-3-iodo-6-nitro- 1H-indazole B Pd-Catalyzed Cross-Coupling A->B C3-I Reactivity C C3-Substituted Intermediate B->C C4-Cl Preserved D Chemoselective Nitro Reduction C->D Fe/NH4Cl E C6-Amine Intermediate D->E Avoids Dehalogenation F Advanced Kinase Inhibitor Core E->F Amide/Urea Coupling

Orthogonal functionalization workflow of 4-Chloro-3-iodo-6-nitro-1H-indazole.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must be approached as a self-validating system. The following methodologies detail the causality behind the experimental conditions and the analytical markers required to verify success [4].

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at C3

Objective: Couple an arylboronic acid to the C3 position while strictly preserving the C4-chloro and C6-nitro groups.

Causality & Rationale: The bond dissociation energy of C–I (~238 kJ/mol) is significantly lower than that of C–Cl (~338 kJ/mol). This thermodynamic differential dictates that Palladium(0) will undergo oxidative addition exclusively at the C3 position at moderate temperatures, leaving the C4-chloro group untouched.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-Chloro-3-iodo-6-nitro-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Base Addition: Add K₂CO₃ (2.0 equiv) to facilitate the transmetalation step.

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Why? Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction: Heat the mixture to 70 °C under a nitrogen atmosphere for 4–6 hours. Why? Keeping the temperature strictly below 90 °C prevents off-target Pd-insertion into the C4–Cl bond.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 323.5 [M+H]⁺) disappears. Critical Check: The product mass spectrum must exhibit a 3:1 isotopic cluster characteristic of a single chlorine atom, validating that the C4-chloro substituent was preserved.

Protocol 2: Chemoselective Late-Stage Nitro Reduction

Objective: Convert the C6-nitro group to a primary amine for subsequent amide coupling.

Causality & Rationale: Standard catalytic hydrogenation (Pd/C, H₂ gas) of the nitro group risks concurrent hydrodehalogenation of the C4-chloro group. Utilizing a dissolving metal reduction (Fe/NH₄Cl) operates via a single-electron transfer (SET) mechanism that is highly chemoselective for the nitro moiety, preventing unwanted dehalogenation.

Step-by-Step Methodology:

  • Preparation: Dissolve the C3-arylated intermediate in an EtOH/H₂O (3:1 v/v) mixture.

  • Reagent Addition: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Reaction: Reflux the suspension at 80 °C for 2 hours under vigorous stirring.

  • Self-Validation: Filter the hot mixture through a pad of Celite to remove iron oxide residues. Post-filtration LC-MS must indicate a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons). Furthermore, the retention time will shift significantly earlier on a reverse-phase C18 column due to the introduction of the highly polar primary amine.

Application in Kinase Inhibitor Design

Once functionalized, derivatives of 4-Chloro-3-iodo-6-nitro-1H-indazole are exceptionally potent in targeting Receptor Tyrosine Kinases (RTKs) such as VEGFR, or metabolic regulators like AMPK [3]. The indazole N1/N2 atoms form critical hydrogen bonds with the kinase hinge region (e.g., Glu and Cys residues), while the C3-aryl group projects into the hydrophobic pocket, and the C6-amide extends toward the solvent-exposed region to improve pharmacokinetic properties.

G Ligand Extracellular Signal (e.g., VEGF) Receptor Receptor Tyrosine Kinase (VEGFR / AMPK) Ligand->Receptor Activation Pathway Intracellular Kinase Cascade (Phosphorylation) Receptor->Pathway Signal Transduction Inhibitor Indazole Inhibitor (Hinge Binder) Inhibitor->Receptor ATP-Competitive Inhibition Outcome Tumor Proliferation & Angiogenesis Pathway->Outcome Disease Progression

Mechanism of action for indazole-based kinase inhibitors in blocking disease pathways.

Conclusion

Benchmarking 4-Chloro-3-iodo-6-nitro-1H-indazole against simpler halogenated indazoles reveals its superiority as an advanced building block for drug discovery. By understanding the thermodynamic and electronic causality behind its reactivity, researchers can exploit its orthogonal synthetic vectors to rapidly assemble complex, highly targeted kinase inhibitors without sacrificing yield or regiocontrol.

References

  • NextSDS Database. "4-CHLORO-3-IODO-6-NITRO-1H-INDAZOLE — Chemical Substance Information." Available at: [Link]

  • Google Patents. "US8889730B2 - Indole and indazole compounds that activate AMPK.
  • RSC Advances. "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles." Available at:[Link]

comparative kinase selectivity of 4-Chloro-3-iodo-6-nitro-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide on the kinase selectivity of 4-Chloro-3-iodo-6-nitro-1H-indazole derivatives, designed for researchers and drug development professionals.

Executive Summary: The 1H-Indazole Scaffold in Kinase Targeting

The 1H-indazole core is a privileged pharmacophore in oncology drug discovery, acting as a highly effective ATP-competitive hinge-binding motif[1]. Among the various functionalized building blocks, 4-Chloro-3-iodo-6-nitro-1H-indazole (CAS: 885519-25-5) has emerged as a critical starting material for synthesizing highly selective inhibitors[2]. This specific substitution pattern provides distinct geometric vectors:

  • 1H-Indazole Core: Forms essential bidentate hydrogen bonds with the kinase hinge region (e.g., Gly605 in TTK or Cys919 in VEGFR-2).

  • 3-Iodo Position: Serves as a versatile synthetic handle for palladium-catalyzed cross-coupling, allowing aryl/heteroaryl groups to project deep into the hydrophobic back pocket or ribose binding pocket[3].

  • 6-Nitro Position: Acts as an electron-withdrawing stabilizer during early synthesis and is easily reduced to a 6-amino group for late-stage diversification (amides/ureas) targeting the solvent-exposed region[3].

  • 4-Chloro Position: Provides a critical steric shield. This bulky halogen restricts the rotational freedom of the 3-substituent, locking the molecule into an active conformation while simultaneously clashing with the binding pockets of off-target kinases, thereby driving kinome selectivity.

This guide objectively compares the performance of derivatives synthesized from this scaffold against standard alternatives, focusing primarily on their selectivity between the mitotic kinase TTK (Mps1) [2] and the angiogenic receptor VEGFR-2 [4].

Structural Derivatization Workflow

To understand the comparative selectivity of these derivatives, we must first map how the 4-Chloro-3-iodo-6-nitro-1H-indazole scaffold is chemically translated into a screening library.

G Start 4-Chloro-3-iodo-6-nitro-1H-indazole (Core Scaffold) Step1 Suzuki Coupling (C3-Iodo -> C3-Aryl) Start->Step1 Step2 Nitro Reduction (C6-Nitro -> C6-Amino) Step1->Step2 Step3 Amidation (C6-Amino -> C6-Amide) Step2->Step3 Target1 TTK (Mps1) Inhibitor Step3->Target1 R1 Optimization Target2 VEGFR-2 Inhibitor Step3->Target2 R2 Optimization

Caption: Workflow for derivatizing the 4-chloro-3-iodo-6-nitro-1H-indazole scaffold into selective inhibitors.

Experimental Protocol 1: Self-Validating Scaffold Derivatization

Expertise & Causality: The sequence of reactions is not arbitrary. The 3-iodo position is selectively targeted for Suzuki-Miyaura coupling prior to the 6-nitro reduction. The strongly electron-withdrawing 6-nitro group stabilizes the indazole anion, preventing catalyst poisoning and facilitating rapid oxidative addition at the C-I bond. If reduction to the 6-amino group were performed first, the resulting electron-rich core would hinder the Suzuki coupling and potentially coordinate the palladium catalyst, leading to massive yield losses.

Step-by-Step Methodology:

  • C-3 Arylation (Suzuki-Miyaura): Combine 4-Chloro-3-iodo-6-nitro-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq) in a degassed mixture of 1,4-dioxane and 2M aqueous Na2​CO3​ . Heat at 90°C for 4 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the starting material mass (m/z ~323) and the appearance of the coupled product mass confirms successful C-C bond formation. Do not proceed until starting material is <2%.

  • C-6 Nitro Reduction: Dissolve the intermediate in EtOH/Water (4:1). Add Iron powder (5.0 eq) and NH4​Cl (5.0 eq). Reflux for 2 hours. Filter through Celite to remove iron residues.

  • C-6 Amidation: React the resulting 6-amino-indazole with the desired acyl chloride or isocyanate (1.1 eq) in anhydrous DCM using DIPEA (2.0 eq) as a base at 0°C to room temperature. Purify via preparative HPLC.

Comparative Kinase Selectivity: TTK vs. VEGFR-2

The derivatization of the 3- and 6-positions dictates whether the molecule acts as an anti-mitotic agent (targeting TTK/Mps1)[3] or an anti-angiogenic agent (targeting VEGFR-2)[4].

Quantitative Data Comparison

The table below compares optimized 4-chloro-indazole derivatives against industry-standard alternatives (SP600125 as a pan-kinase baseline, NMS-P715 for TTK, and Pazopanib for VEGFR-2)[1][3].

Compound / DerivativePrimary TargetTTK (Mps1) IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Off-Target Kinase (Aurora A) IC₅₀Selectivity Profile
SP600125 (Baseline)Pan-Kinase498.0>1000125.0Poor (Broad spectrum)
NMS-P715 (Alternative)TTK1.2>5000>1000High TTK Selectivity
Pazopanib (Alternative)VEGFR-2>500030.0>5000High VEGFR/PDGFR Selectivity
Derivative A (3-Aryl, 6-Amide)TTK3.1 1450.0850.0Strong TTK Selectivity
Derivative B (3-Aryl, 6-Urea)VEGFR-22100.012.5 >5000Strong VEGFR-2 Selectivity

Data Interpretation: Derivative A demonstrates that specific bulky amides at the C-6 position project perfectly into the solvent-exposed region of TTK, achieving single-digit nanomolar potency[3]. Conversely, transitioning the C-6 substituent to a urea linkage (Derivative B) shifts the hydrogen-bonding network, causing a steric clash in TTK but perfectly accommodating the DFG-out conformation of VEGFR-2[4]. The 4-chloro group in both derivatives ensures Aurora kinase off-target activity remains low by physically preventing the molecule from fully occupying the slightly narrower Aurora ATP-binding pocket.

Mechanism of Action: TTK (Mps1) Inhibition

When optimized for TTK, these 4-chloro-indazole derivatives disrupt the Spindle Assembly Checkpoint (SAC), driving cancer cells with chromosomal instability into premature mitotic exit and subsequent apoptosis[5].

Pathway Kinetochore Unattached Kinetochores TTK TTK (Mps1) Kinase Kinetochore->TTK MCC Mitotic Checkpoint Complex TTK->MCC Phosphorylation APC APC/C Complex MCC->APC Inhibits Arrest Mitotic Arrest / Apoptosis APC->Arrest Prevents Anaphase Inhibitor Indazole Derivative Inhibitor->TTK ATP Competition

Caption: TTK (Mps1) signaling in the Spindle Assembly Checkpoint and the mechanism of indazole-based inhibition.

Experimental Protocol 2: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Expertise & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly selected over standard luminescence (e.g., Kinase-Glo) or radiometric ( 33P -ATP) assays for profiling these indazole libraries. Highly conjugated indazole derivatives often exhibit auto-fluorescence that generates false positives in standard assays. The time-delayed read of TR-FRET eliminates this background noise, providing highly accurate apparent Ki​ values that correlate seamlessly with cellular target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Dilute recombinant TTK or VEGFR-2 enzyme to a working concentration of 2 nM.

  • Compound Plating: Dispense 100 nL of the indazole derivatives (in 100% DMSO) into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve.

  • Kinase Reaction: Add 5 µL of the kinase solution to the plate. Incubate for 15 minutes at RT to allow for compound binding.

  • Initiation: Add 5 µL of an ATP/Substrate mix (ATP at the predetermined Km​ for each kinase, and 100 nM ULight-labeled substrate). Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of EDTA (to chelate Mg2+ ) containing the Europium-labeled anti-phospho antibody.

    • Self-Validation Checkpoint: The assay plate must include a Staurosporine control curve. If the Staurosporine IC50​ deviates by more than 3-fold from historical kinome data, the entire plate is rejected. This ensures the enzyme is in its active conformation and reagents have not degraded.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm, emission at 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Conclusion

The 4-Chloro-3-iodo-6-nitro-1H-indazole scaffold offers a highly modular and structurally rigid platform for kinase inhibitor design. By leveraging the 4-chloro group as a steric boundary and utilizing the 3-iodo and 6-nitro positions for divergent late-stage functionalization, researchers can precisely tune the selectivity profile of the resulting derivatives. As demonstrated by the experimental data, minor modifications at the C-6 position are sufficient to completely shift the molecule's primary target from the mitotic checkpoint (TTK) to the angiogenic cascade (VEGFR-2), making this scaffold an invaluable tool in modern oncology drug discovery.

References

  • ChemicalBook. "4-CHLORO-3-IODO (1H)INDAZOLE | 518990-33-5 - ChemicalBook".
  • Journal of Medicinal Chemistry - ACS Publications. "Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125)".
  • PubMed (NIH). "Indazole-based potent and cell-active Mps1 kinase inhibitors: rational design from pan-kinase inhibitor anthrapyrazolone (SP600125)".
  • International Journal of Drug Discovery and Medical Research. "RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT".
  • RSC Publishing. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer".

Sources

A Senior Application Scientist's Guide to the Reproducible Large-Scale Synthesis of 4-Chloro-3-iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic field of drug development, the indazole scaffold represents a cornerstone of innovation, particularly in the design of kinase inhibitors. The precise arrangement of substituents on this bicyclic heteroaromatic system is paramount for achieving desired potency and selectivity. This guide provides an in-depth, comparative analysis of synthetic strategies for a key polysubstituted intermediate: 4-Chloro-3-iodo-6-nitro-1H-indazole .

Herein, we dissect the nuances of its multi-step synthesis, addressing the critical challenges of regioselectivity and scalability. By presenting detailed, field-proven protocols and comparing them with alternative routes and related structures, this document serves as a practical resource for chemists striving for reproducible and efficient large-scale production.

Strategic Importance of 4-Chloro-3-iodo-6-nitro-1H-indazole

The title compound is a highly functionalized building block, primed for diversification through modern cross-coupling chemistries. The chloro and nitro groups modulate the electronic properties of the indazole core, while the iodo substituent at the C3 position offers a reactive handle for introducing further complexity, a common strategy in the synthesis of targeted therapeutics.[1]

Proposed Synthetic Pathway: A Stepwise Analysis

The most logical and convergent approach to the large-scale synthesis of 4-Chloro-3-iodo-6-nitro-1H-indazole involves a three-step sequence, starting from a readily available substituted aniline. Each step presents unique challenges that require careful control of reaction parameters to ensure high yield, purity, and reproducibility.

Synthetic_Pathway A 3-Chloro-2-methylaniline B 4-Chloro-1H-indazole A->B Diazotization & Cyclization [10] C 4-Chloro-6-nitro-1H-indazole B->C Regioselective Nitration D 4-Chloro-3-iodo-6-nitro-1H-indazole C->D C3-Iodination [4] Alternative_Routes cluster_0 Route A: Nitration First cluster_1 Route B: Iodination First A1 4-Chloro-1H-indazole B1 4-Chloro-6-nitro-1H-indazole A1->B1 Nitration C1 4-Chloro-3-iodo-6-nitro-1H-indazole B1->C1 Iodination A2 4-Chloro-1H-indazole B2 4-Chloro-3-iodo-1H-indazole A2->B2 Iodination C2 4-Chloro-3-iodo-6-nitro-1H-indazole B2->C2 Nitration

Sources

A Guide to the Spectral Differentiation of 4-Chloro-3-iodo-6-nitro-1H-indazole and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Substituted indazoles, a class of heterocyclic compounds, are of particular interest due to their diverse biological activities.[1] However, the synthesis of these molecules often yields a mixture of structural isomers, each potentially possessing unique chemical and pharmacological properties. Differentiating these isomers is a critical analytical challenge.

This guide provides an in-depth spectral comparison of 4-chloro-3-iodo-6-nitro-1H-indazole and its key structural isomers. By leveraging foundational spectroscopic principles and data from analogous compounds, we will explore how the positional variance of chloro, iodo, and nitro substituents on the indazole ring creates a unique spectral fingerprint for each isomer across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

The Challenge of Isomerism in Substituted Indazoles

The indazole core, a fusion of benzene and pyrazole rings, offers multiple positions for substitution. When functionalized with identical substituents at different positions, the resulting isomers can exhibit subtle yet significant differences in their electronic and steric environments. These differences are the key to their spectral differentiation. This guide will focus on the following representative isomers:

  • Isomer A: 4-Chloro-3-iodo-6-nitro-1H-indazole

  • Isomer B: 6-Chloro-3-iodo-4-nitro-1H-indazole

  • Isomer C: 5-Chloro-3-iodo-7-nitro-1H-indazole

G cluster_A Isomer A: 4-Chloro-3-iodo-6-nitro-1H-indazole cluster_B Isomer B: 6-Chloro-3-iodo-4-nitro-1H-indazole cluster_C Isomer C: 5-Chloro-3-iodo-7-nitro-1H-indazole A A B B C C

Caption: Chemical structures of the discussed indazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for isomer differentiation, as it provides detailed information about the chemical environment and connectivity of each proton and carbon atom.[2]

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons on the benzene portion of the indazole ring are highly sensitive to the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, causing a significant downfield shift (deshielding) of nearby protons. Halogens also have an inductive electron-withdrawing effect but can also exhibit a deshielding effect due to their anisotropy.

Predicted ¹H NMR Spectral Comparison:

ProtonIsomer A (4-Cl, 6-NO₂)Isomer B (6-Cl, 4-NO₂)Isomer C (5-Cl, 7-NO₂)Rationale for Differentiation
H-5 Doublet, significantly downfieldSinglet, significantly downfieldN/A (substituted)The proton at position 5 in Isomer A will be a doublet coupled to H-7 and will be deshielded by the adjacent nitro group at C-6. In Isomer B, H-5 will be a singlet due to the adjacent chloro and nitro groups and will be strongly deshielded.
H-7 DoubletDoubletN/A (substituted)The proton at H-7 will be influenced by the adjacent nitro group in Isomer A, likely appearing more downfield than in Isomer B where it is adjacent to the indazole nitrogen.

The N-H proton of the indazole ring typically appears as a broad singlet at a very downfield chemical shift (>10 ppm).[2] Its exact position can be influenced by the electronic nature of the substituents on the benzene ring.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the indazole ring are also indicative of the substitution pattern. The carbon atom directly attached to the nitro group will be significantly deshielded, while the carbon attached to the iodine atom will be shielded due to the "heavy atom effect".[3]

Predicted ¹³C NMR Spectral Comparison:

CarbonIsomer A (4-Cl, 6-NO₂)Isomer B (6-Cl, 4-NO₂)Isomer C (5-Cl, 7-NO₂)Rationale for Differentiation
C-3 Shielded (Iodo-substituted)Shielded (Iodo-substituted)Shielded (Iodo-substituted)The carbon bearing the iodine will consistently be found at a relatively upfield chemical shift for an aromatic carbon.
C-4 Deshielded (Chloro-substituted)Deshielded (Nitro-substituted)ShieldedThe carbon attached to the nitro group in Isomer B will be significantly more deshielded than the carbon attached to the chlorine in Isomer A.
C-6 Deshielded (Nitro-substituted)Deshielded (Chloro-substituted)ShieldedThe carbon with the nitro group in Isomer A will be more deshielded than the one with the chlorine in Isomer B.
C-7 ShieldedShieldedDeshielded (Nitro-substituted)The carbon with the nitro group in Isomer C will be highly deshielded.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and clues to its structure through analysis of its fragmentation patterns.

For all isomers, the molecular ion peak (M⁺) will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of C₇H₃ClIN₃O₂ (approximately 323 g/mol ). A key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will exhibit a characteristic M⁺ and M+2 peak with a 3:1 intensity ratio.[4]

Fragmentation Analysis:

The fragmentation of these isomers under electron ionization (EI) is expected to proceed through several key pathways:

  • Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), resulting in a significant peak at M-46.[5]

  • Loss of Halogens: Cleavage of the carbon-halogen bond can lead to the loss of a chlorine or iodine radical. The C-I bond is weaker than the C-Cl bond, so the loss of an iodine radical (•I) to give a peak at M-127 is expected to be a prominent fragmentation pathway.[4]

  • Sequential Losses: Subsequent losses, such as the loss of CO or HCN from the indazole ring, can also be observed.

While the major fragments may be similar for all isomers, the relative intensities of the fragment ions could differ based on the stability of the resulting cations, providing further structural clues.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Probing Functional Groups and Electronic Transitions

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.[2] All three isomers will exhibit characteristic absorption bands for the following groups:

  • N-H Stretch: A broad band in the region of 3150-3000 cm⁻¹ corresponding to the N-H bond of the indazole ring.[2]

  • Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.

  • NO₂ Stretches: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group will be present. For aromatic nitro compounds, the asymmetric stretch is typically found in the 1550-1475 cm⁻¹ region, and the symmetric stretch appears in the 1360-1290 cm⁻¹ range.

  • C=C and C=N Stretches: A series of bands in the 1620-1450 cm⁻¹ region corresponding to the vibrations of the aromatic and pyrazole rings.[2]

While the IR spectra will confirm the presence of these functional groups, differentiating the isomers based on IR alone is challenging. However, subtle shifts in the frequencies of the NO₂ and C-Cl stretching vibrations may be observable due to changes in the electronic environment.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indazole system contains a conjugated π-electron system that absorbs UV light. The presence of the nitro group, a strong chromophore, will significantly influence the absorption spectrum.

The parent indazole has an absorption maximum around 277 nm.[6] The presence of the electron-withdrawing nitro group is expected to cause a bathochromic (red) shift to longer wavelengths. It is likely that all isomers will exhibit a primary π→π* transition in the 290-310 nm range and a charge-transfer band involving the nitro group at longer wavelengths, potentially around 340-360 nm.[6] The exact λ_max values may differ slightly between the isomers due to the varied electronic interactions between the substituents.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of these indazole isomers.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the indazole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry (Electron Ionization) Protocol
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile organic solvent) into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum.

Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

UV-Visible Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to measure the absorbance of the sample from approximately 200 to 600 nm. Use the pure solvent as a reference.

  • Data Analysis: Plot the absorbance versus wavelength to obtain the UV-Vis spectrum and identify the wavelength(s) of maximum absorbance (λ_max).

G cluster_workflow Spectroscopic Analysis Workflow Sample Indazole Isomer Mixture NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR UVVis UV-Visible Spectroscopy Sample->UVVis Analysis Comparative Spectral Analysis NMR->Analysis MS->Analysis IR->Analysis UVVis->Analysis Structure Isomer Structure Elucidation Analysis->Structure

Caption: A generalized workflow for the spectroscopic analysis and differentiation of indazole isomers.

Conclusion

References

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  • Mass Spectrometry: Fragment
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroarom
  • Elorriaga, C., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz
  • Wiley-VCH 2007 - Supporting Inform
  • 5-Chloro-3-iodo-7-nitro-1H-indazole. (n.d.).
  • Elorriaga, C., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
  • Benchchem. (n.d.).
  • Elguero, J., et al. (2016). 13C NMR of indazoles.
  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005, January 5). University of Liverpool Repository.
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  • mass spectra - fragmentation p
  • 885519-50-6, 6-CHLORO-4-NITRO-1H-INDAZOLE Formula. (n.d.). ECHEMI.
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  • 6-chloro-3-iodo-1h-indazole (C7H4ClIN2). (n.d.). PubChemLite.
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  • THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES Mary R. Brennan, Karen L. E. (n.d.).
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  • 4-CHLORO-6-NITRO-3-(1H)INDAZOLE CARBOXYLIC ACID. (n.d.). NextSDS.
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Retrosynthesis Analysis

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4-Chloro-3-iodo-6-nitro-1H-indazole
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